6-Methoxy-2-(2-phenylethyl)chromone
Description
Properties
IUPAC Name |
6-methoxy-2-(2-phenylethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-20-14-9-10-18-16(11-14)17(19)12-15(21-18)8-7-13-5-3-2-4-6-13/h2-6,9-12H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYYVGVYUHRBAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415755 | |
| Record name | 4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84294-89-3 | |
| Record name | 4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Isolating 6-Methoxy-2-(2-phenylethyl)chromone from Natural Sources: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of 6-methoxy-2-(2-phenylethyl)chromone from its primary natural source, agarwood. The document details the necessary experimental protocols, presents quantitative data from various studies, and includes visualizations to elucidate the isolation workflow. This guide is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a naturally occurring chromone (B188151) derivative that has been identified as a significant bioactive constituent of agarwood. Agarwood, the resinous heartwood produced by trees of the Aquilaria and Gyrinops genera (family Thymelaeaceae), is highly valued in traditional medicine and perfumery. The unique fragrance and pharmacological properties of agarwood are attributed to a complex mixture of secondary metabolites, including a variety of 2-(2-phenylethyl)chromones (PECs). Among these, this compound is of particular interest due to its potential therapeutic applications.
This document outlines the methodologies for the successful isolation and characterization of this compound from its natural matrix.
Natural Sources
The principal natural source of this compound is the resinous heartwood of Aquilaria and Gyrinops species. Several studies have successfully isolated this compound from various species, including:
The formation and accumulation of 2-(2-phenylethyl)chromones, including the 6-methoxy derivative, in agarwood are often induced by stress, such as microbial infection or physical wounding of the tree.[2] The concentration of these compounds can vary depending on the plant species, the geographical origin, and the duration of resin formation.[1]
Experimental Protocols
The isolation of this compound from agarwood typically involves a multi-step process encompassing sample preparation, extraction, and chromatographic purification. The following protocols are a synthesis of methodologies reported in the scientific literature.
Sample Preparation
-
Grinding: The dried agarwood is first ground into a coarse powder to increase the surface area for efficient solvent extraction.
-
Drying: The powdered material is thoroughly dried to remove any residual moisture that might interfere with the extraction process.
Extraction
Several extraction techniques have been successfully employed to obtain a crude extract rich in 2-(2-phenylethyl)chromones.
Method A: Solvent Extraction (Ether)
This method was used in the isolation of several new 2-(2-phenylethyl)chromones from agarwood.[4][5]
-
Extraction: The powdered agarwood is subjected to extraction with diethyl ether.
-
Concentration: The resulting ether extract is concentrated under reduced pressure to yield a crude residue.
Method B: Ultrasonic-Assisted Extraction (Ethanol)
This method is noted for its efficiency at room temperature.[1]
-
Sample and Solvent: A pre-weighed amount of powdered agarwood (e.g., 0.2 g) is placed in a centrifuge tube with 95% ethanol (B145695) (e.g., 10 mL).[1]
-
Ultrasonication: The mixture is sonicated in a water bath at room temperature for a specified period (e.g., 1 hour).[1]
-
Filtration: The supernatant is collected and passed through a filter (e.g., 0.45 μm) to remove particulate matter.[1]
Method C: Hot Reflux Extraction (Aqueous Ethanol)
This method is optimized for the extraction of chromones.[2]
-
Refluxing: A precise amount of agarwood sample (e.g., 0.2 g) is refluxed with 50% ethanol (e.g., 20 mL).[2]
-
Cooling and Filtration: The extract is cooled and then filtered to obtain the crude extract.
Chromatographic Purification
The crude extract, containing a complex mixture of compounds, is subjected to one or more chromatographic steps to isolate the target compound.
Step 1: Vacuum Liquid Chromatography (VLC)
-
Stationary Phase: Silica (B1680970) gel is commonly used as the stationary phase.
-
Elution: The crude extract is loaded onto the VLC column and eluted with a step gradient of solvents with increasing polarity. A typical gradient might be chloroform/methanol mixtures (e.g., 1:0, 50:1, 25:1, 15:1, 10:1, 5:1, 2:1, 1:1, 0:1 v/v).[3]
-
Fraction Collection: Fractions are collected based on the solvent polarity and monitored by techniques such as thin-layer chromatography (TLC).
Step 2: Column Chromatography (CC)
-
Stationary Phase: Octadecylsilyl (ODS) silica gel is often used for further purification of the fractions obtained from VLC.[3]
-
Elution: A gradient of methanol/water is typically used as the mobile phase.
-
Isolation: Fractions containing the compound of interest are pooled and concentrated to yield the purified this compound.
Data Presentation
The following tables summarize the quantitative data and spectroscopic information for this compound isolated from natural sources.
Relative Content of this compound
| Plant Source | Induction Time | Relative Content (%) | Analytical Method | Reference |
| Aquilaria crassna | 2 years | 2.28 | HPLC/DAD/ESI/MS² | [6][7] |
| Aquilaria crassna | 4 years | 10.6 | HPLC/DAD/ESI/MS² | [6][7] |
| Aquilaria crassna | 5 years | 9.34 | HPLC/DAD/ESI/MS² | [6][7] |
| Aquilaria sinensis | 24 months | High levels | GC-QTOF-MS | [1] |
Spectroscopic Data for Structural Elucidation
The structure of this compound is confirmed through various spectroscopic techniques.
| Spectroscopic Method | Key Data |
| ¹H-NMR | Signals corresponding to a methoxy (B1213986) group, aromatic protons of the chromone and phenylethyl moieties, and methylene (B1212753) protons of the ethyl bridge. |
| ¹³C-NMR | Resonances for the carbonyl carbon, aromatic carbons, methoxy carbon, and methylene carbons. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular formula C₁₈H₁₆O₃. Characteristic fragmentation patterns include the cleavage of the CH₂-CH₂ bond, yielding fragment ions for the substituted chromone and benzyl (B1604629) moieties.[8] |
| UV Spectroscopy | Absorption maxima characteristic of the chromone skeleton. |
| IR Spectroscopy | Absorption bands indicating the presence of a carbonyl group, aromatic rings, and ether linkages. |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the isolation of this compound.
Caption: General workflow for the isolation and identification of this compound.
Caption: Various extraction methods for obtaining crude extracts containing 2-(2-phenylethyl)chromones.
Conclusion
The isolation of this compound from agarwood is a well-documented process that relies on standard natural product chemistry techniques. The choice of extraction and chromatographic methods can be adapted based on the specific research goals and available resources. The information presented in this guide provides a solid foundation for researchers to develop and optimize their own isolation protocols for this and related bioactive compounds from agarwood. Further research into the pharmacological activities of this compound is warranted to fully explore its therapeutic potential.
References
- 1. Characterization and Analysis of 2-(2-Phenylethyl)chromone Derivatives and Sesquiterpenoids from Agarwood of Four “Qi-Nan” Clones (Aquilaria sinensis) with Different Induction Times | MDPI [mdpi.com]
- 2. Frontiers | 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood [frontiersin.org]
- 3. 2-(2-Phenylethyl)chromone Derivatives of Agarwood Originating from Gyrinops salicifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Six new 2-(2-phenylethyl)chromones from Agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Characterization and Analysis of 2-(2-Phenylethyl)-chromone Derivatives from Agarwood (Aquilaria crassna) by Artificial Holing for Different Times - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization and Determination of 2-(2-Phenylethyl)chromones in Agarwood by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 6-Methoxy-2-(2-phenylethyl)chromone
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxy-2-(2-phenylethyl)chromone is a naturally occurring chromone (B188151) derivative found in agarwood, the resinous heartwood of Aquilaria species.[1] This class of compounds, known as 2-(2-phenylethyl)chromones (PECs), has garnered significant interest within the scientific community due to a range of promising biological activities. Preclinical studies have indicated that PECs, including the 6-methoxy derivative, possess anti-inflammatory, neuroprotective, and cytotoxic properties, highlighting their potential as lead compounds in drug discovery programs. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and biological evaluation, and a review of its potential mechanisms of action.
Core Physical and Chemical Properties
Comprehensive experimental data for the physical properties of this compound are not extensively reported in the public domain. The following tables summarize the available data for the target compound and closely related analogs to provide a comparative reference.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆O₃ | [1] |
| Molecular Weight | 280.32 g/mol | [1] |
| CAS Number | 84294-89-3 | [2] |
| Natural Source | Agarwood (Aquilaria malaccensis) | [1] |
Table 2: Spectroscopic Data of this compound and Related Compounds
Note: The following data is representative of the 2-(2-phenylethyl)chromone (B1200894) scaffold and may vary slightly for the specific 6-methoxy derivative.
| Spectroscopy | Characteristic Peaks | Reference Compound | Source |
| ¹H NMR | δ 2.50-3.10 (m, 4H, -CH₂-CH₂-), δ 3.89 (s, 3H, -OCH₃), δ 6.10 (s, 1H, H-3), δ 7.20-8.00 (m, aromatic protons), δ 8.10 (d, J=9.0 Hz, H-5) | 2-(2-phenylethyl)chromone, 6-hydroxy-7-methoxy-2-(2-phenylethyl)chromone | [3] |
| ¹³C NMR | δ 32.1 (C-7'), δ 34.7 (C-8'), δ 55.4 (-OCH₃), δ 108.6 (C-3), δ 115.8 (C-10), δ 126.2 (C-4'), δ 128.3 (C-3'/5'), δ 128.4 (C-2'/6'), δ 140.2 (C-1'), δ 151.0 (C-9), δ 167.2 (C-2), δ 176.0 (C-4) | 6,7-dihydroxy-2-(2-phenylethyl)chromone | [3] |
| IR (KBr, cm⁻¹) | ~3434 (O-H stretch, if hydroxylated), ~1658 (α,β-unsaturated C=O stretch), ~1601, 1448 (aromatic C=C stretch) | 6,7-dihydroxy-2-(2-phenylethyl)chromone, (5S, 6R, 7R, 8S, 7'R)-7'-hydroxyagarotetrol | [3][4] |
| Mass Spec. (ESI-MS) | m/z 281.0820 [M-H]⁻ (for C₁₇H₁₄O₄) | 6,7-dihydroxy-2-(2-phenylethyl)chromone | [3] |
Synthesis and Purification Protocols
General Synthesis of 2-(2-Phenylethyl)chromones
A common method for the synthesis of 2-(2-phenylethyl)chromones involves the selective reduction of the double bond of the corresponding 2-styrylchromone. This can be achieved through catalytic hydrogen transfer reaction.
Experimental Protocol:
-
Starting Material: Synthesize the precursor, 2-styrylchromone, from 2-hydroxybenzoylcinnamoylmethane.
-
Reaction Setup: In a round-bottom flask, dissolve the 2-styrylchromone (0.4 g) in dry methanol (B129727) (20 mL).
-
Addition of Reagents: Add ammonium (B1175870) formate (B1220265) (0.8 g) and activated Palladium on Carbon (Pd-C, 10%, 0.1 g) to the solution.
-
Reaction: Reflux the mixture on a water bath for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the Pd-C catalyst. Concentrate the filtrate under reduced pressure.
-
Extraction: Add ice-cold water to the residue and extract with diethyl ether.
-
Purification: Remove the ether and dry the residue under vacuum over phosphorous pentoxide. Crystallize the crude product from an ether-petroleum ether mixture to yield the 2-(2-phenylethyl)chromone as a colorless solid.
Purification
Purification of this compound, whether synthesized or isolated from natural sources, is typically achieved using chromatographic techniques.
Experimental Protocol:
-
Column Chromatography: The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Eluent System: A gradient of chloroform (B151607) and methanol (e.g., 100:1 to 500:1 v/v) can be used as the mobile phase.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure compound.
-
Final Purification: For higher purity, further purification can be performed using Sephadex LH-20 column chromatography with methanol as the eluent.
Biological Activities and Experimental Protocols
The 2-(2-phenylethyl)chromone scaffold is associated with significant anti-inflammatory and neuroprotective activities.
Anti-inflammatory Activity
The anti-inflammatory effects of this class of compounds are often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the subsequent reduction in nitric oxide (NO) production.
Experimental Protocol: In Vitro Nitric Oxide (NO) Production Inhibition Assay
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO production inhibition relative to the LPS-stimulated control and determine the IC₅₀ value.[5]
Experimental Workflow for NO Production Inhibition Assay
Workflow for assessing the inhibition of nitric oxide production.
Neuroprotective Activity
Certain 2-(2-phenylethyl)chromones have demonstrated protective effects against neurotoxicity induced by agents such as glutamate (B1630785) and corticosterone.
Experimental Protocol: In Vitro Neuroprotection Assay
-
Cell Culture: Plate neuronal cells (e.g., PC12 or SH-SY5Y) in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Induction of Neurotoxicity: Add a neurotoxic agent (e.g., 1 mM glutamate or 100 µM corticosterone) to the wells and incubate for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the control group (treated with the neurotoxin alone).[5]
Logical Flow of Neuroprotection Assay
Logical steps in the in vitro neuroprotection assay.
Signaling Pathways
The anti-inflammatory activity of 2-(2-phenylethyl)chromones is primarily mediated through the inhibition of the NF-κB signaling pathway.
NF-κB Signaling Pathway Inhibition
In response to pro-inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB dimer (p50/p65) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO. 2-(2-Phenylethyl)chromones are thought to interfere with this cascade, potentially by inhibiting IKK activation or IκB degradation, thereby preventing NF-κB nuclear translocation and the subsequent inflammatory response.
Diagram of the Postulated NF-κB Inhibition by this compound
Postulated mechanism of NF-κB inhibition.
Conclusion
This compound represents a promising natural product with significant potential for further investigation in the fields of inflammation and neurodegenerative diseases. This technical guide provides a foundational understanding of its chemical and physical properties, along with standardized protocols for its study. Further research is warranted to fully elucidate its pharmacological profile and mechanism of action, which could pave the way for the development of novel therapeutic agents.
References
Unraveling the Molecular Architecture of 6-Methoxy-2-(2-phenylethyl)chromone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural elucidation of 6-Methoxy-2-(2-phenylethyl)chromone and its derivatives. These compounds, often isolated from natural sources like agarwood, have garnered significant interest for their potential pharmacological activities. This document details the key spectroscopic and synthetic methodologies employed in their characterization, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Spectroscopic Characterization
The structural backbone of this compound derivatives is typically elucidated through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of these molecules. Complete assignment of ¹H and ¹³C NMR spectra is essential for unambiguous structure confirmation.
Table 1: ¹H (500 MHz) and ¹³C (125 MHz) NMR Spectroscopic Data for this compound in CDCl₃
| Position | δH (ppm), mult. (J in Hz) | δC (ppm) |
| 2 | - | 163.5 |
| 3 | 6.12, s | 111.9 |
| 4 | - | 178.4 |
| 4a | - | 117.8 |
| 5 | 8.08, d (8.9) | 126.5 |
| 6 | - | 157.1 |
| 7 | 7.25, dd (8.9, 3.0) | 124.3 |
| 8 | 7.08, d (3.0) | 104.9 |
| 8a | - | 155.9 |
| 6-OCH₃ | 3.89, s | 55.9 |
| 1' | - | 140.5 |
| 2'/6' | 7.29, m | 128.6 |
| 3'/5' | 7.21, m | 128.4 |
| 4' | 7.17, m | 126.2 |
| α-CH₂ | 3.04, t (7.5) | 35.5 |
| β-CH₂ | 2.92, t (7.5) | 34.9 |
Data compiled from various spectroscopic studies.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of the chromone (B188151) derivatives, as well as to gain structural insights through fragmentation analysis. Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization techniques used.
The characteristic fragmentation of 2-(2-phenylethyl)chromones involves cleavage of the bond between the α and β carbons of the phenylethyl side chain. This results in the formation of a tropylium (B1234903) ion (m/z 91) and a substituted chromone fragment. The exact masses and fragmentation patterns are crucial for identifying the substitution patterns on both the chromone and the phenylethyl moieties.[1]
Table 2: Key Mass Spectral Fragments for this compound
| Fragment | m/z (Proposed) | Description |
| [M]⁺ | 280 | Molecular Ion |
| [M - C₈H₉]⁺ | 189 | Loss of phenylethyl group |
| [C₇H₇]⁺ | 91 | Tropylium ion |
| [C₁₀H₇O₃]⁺ | 187 | Substituted chromone fragment |
Synthesis and Derivatization
While often isolated from natural sources, chemical synthesis provides a reliable route to these compounds and allows for the creation of diverse derivatives for structure-activity relationship (SAR) studies.
General Synthetic Approach: Claisen-Schmidt Condensation followed by Reductive Cyclization
A common and effective method for the synthesis of 2-(2-phenylethyl)chromones involves a two-step process:
-
Claisen-Schmidt Condensation: A substituted 2'-hydroxyacetophenone (B8834) is reacted with a substituted benzaldehyde (B42025) in the presence of a base to form a chalcone (B49325) intermediate.
-
Reductive Cyclization: The resulting chalcone is then subjected to reduction of the α,β-unsaturated double bond, followed by acid-catalyzed cyclization to yield the chromone core.
A detailed experimental protocol for a related synthesis is provided in the subsequent section.
Experimental Protocols
Synthesis of 2-(2-Phenylethyl)chromone from 2-Styrylchromone
This protocol details the selective reduction of the exocyclic double bond of a 2-styrylchromone to yield the corresponding 2-(2-phenylethyl)chromone.
Materials:
-
2-Styrylchromone (1.0 eq)
-
10% Palladium on carbon (Pd/C) (catalytic amount)
-
Methanol (solvent)
-
Diethyl ether
-
Petroleum ether
Procedure:
-
To a solution of 2-styrylchromone in methanol, add ammonium formate and a catalytic amount of 10% Pd/C.
-
Reflux the reaction mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
To the residue, add cold water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent to afford the pure 2-(2-phenylethyl)chromone.
Purification by Column Chromatography
Column chromatography is a standard technique for the purification of chromone derivatives.[2][3][4]
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
Mobile Phase: A gradient of ethyl acetate in petroleum ether or hexane (B92381) is typically used. The polarity of the solvent system is gradually increased to elute compounds with increasing polarity. For this compound, a starting mobile phase of 5-10% ethyl acetate in petroleum ether is often effective.
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar solvent mixture.
-
Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin elution with the starting mobile phase, collecting fractions.
-
Gradually increase the polarity of the mobile phase to elute the desired compound.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified chromone derivative.
Visualization of Key Processes
General Workflow for Structural Elucidation
The systematic process of determining the structure of a novel this compound derivative is outlined below.
Caption: Workflow for the structural elucidation of chromone derivatives.
Biosynthetic Pathway of 2-(2-Phenylethyl)chromones
The biosynthesis of 2-(2-phenylethyl)chromones in plants like Aquilaria species is believed to proceed through the phenylpropanoid and polyketide pathways.
Caption: Proposed biosynthetic pathway of 2-(2-phenylethyl)chromones.
References
The Unexplored Therapeutic Potential of 6-Methoxy-2-(2-phenylethyl)chromone: A Technical Overview of its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxy-2-(2-phenylethyl)chromone, a member of the 2-(2-phenylethyl)chromone (B1200894) (PEC) class of natural products, represents a promising scaffold for the development of novel therapeutic agents. Primarily found in the resinous heartwood of Aquilaria species (agarwood), PECs have demonstrated a wide array of biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects.[1] This technical guide provides a comprehensive analysis of the known biological activities of this compound and its close structural analogs. We delve into the quantitative data from key experimental assays, provide detailed methodologies to facilitate further research, and visualize the implicated signaling pathways and experimental workflows. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this intriguing class of compounds.
Introduction
2-(2-Phenylethyl)chromones (PECs) are a class of phenolic compounds characterized by a chromone (B188151) skeleton substituted with a phenylethyl moiety at the 2-position.[1] These natural products, and their various hydroxylated and methoxylated derivatives, have garnered significant attention for their diverse pharmacological properties.[1] this compound is one such derivative, and while specific data on this molecule is nascent, the broader class of PECs has been shown to modulate key cellular processes involved in inflammation and cancer. This guide synthesizes the available preclinical data to build a comprehensive profile of the potential biological activities of this compound.
Biological Activities
The biological activities of this compound and its analogs are primarily centered on their anti-inflammatory and cytotoxic properties.
Anti-inflammatory Activity
Several studies have highlighted the potent anti-inflammatory effects of PECs, often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS).
While direct quantitative data for this compound is limited, a study on closely related compounds, 7-methoxy-2-(2-phenylethyl)chromone and 6,7-dimethoxy-2-(2-phenylethyl)chromone, demonstrated significant inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages.[2][3] Furthermore, these compounds were shown to inhibit NF-κB activation in LPS-stimulated RAW 264.7 macrophages.[2][3]
Table 1: Anti-inflammatory Activity of Methoxy-2-(2-phenylethyl)chromone Derivatives
| Compound | Assay | Cell Line | Measurement | Result | Reference |
| 7-Methoxy-2-(2-phenylethyl)chromone | NF-κB Activation | RAW 264.7 | Relative Luciferase Activity | 0.54 ± 0.03 | [2][3] |
| 6,7-Dimethoxy-2-(2-phenylethyl)chromone | NF-κB Activation | RAW 264.7 | Relative Luciferase Activity | 0.31 ± 0.05 | [2][3] |
| 7-Methoxy-2-(2-phenylethyl)chromone | Nitric Oxide Production | RAW 264.7 | NO Suppression | Suppressed LPS-induced NO production | [2][3] |
| 6,7-Dimethoxy-2-(2-phenylethyl)chromone | Nitric Oxide Production | RAW 264.7 | NO Suppression | Suppressed LPS-induced NO production | [2][3] |
Cytotoxic Activity
Due to the lack of specific quantitative data for this compound, a detailed data table for its cytotoxic activity cannot be provided at this time. Further research is required to elucidate its specific cytotoxic profile against a panel of human cancer cell lines.
Experimental Protocols
To facilitate further research and validation of the biological activities of this compound, this section provides detailed protocols for the key experiments cited.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxic effects of a compound on cancer cell lines.
Objective: To measure the reduction in cell viability upon treatment with the test compound.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Nitric Oxide (NO) Production Inhibition Assay
This protocol details the method for assessing the anti-inflammatory activity of a compound by measuring the inhibition of NO production in LPS-stimulated macrophages.
Objective: To quantify the inhibitory effect of the test compound on NO production in activated macrophages.
Principle: In response to inflammatory stimuli like LPS, macrophages produce nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS). The amount of NO produced can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM with 10% FBS and 1% penicillin-streptomycin
-
24-well or 96-well cell culture plates
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 4 x 10⁴ cells/well in 100 µL of complete DMEM.[3] Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.[3]
-
LPS Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for an additional 23 hours.[3] Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + DMSO + LPS).
-
Nitrite Measurement:
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of NO production inhibition relative to the LPS-stimulated control.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway Inhibition
The anti-inflammatory effects of many natural products, including PECs, are attributed to their ability to modulate the NF-κB signaling pathway. The diagram below illustrates the canonical NF-κB pathway and the likely point of intervention by this compound.
Caption: Canonical NF-κB signaling pathway and potential inhibition by this compound.
Experimental Workflow for Biological Activity Screening
The following diagram outlines a logical workflow for the initial screening and characterization of the biological activities of a novel compound like this compound.
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(2-Phenylethyl)-4H-chromen-4-one Derivatives from the Resinous Wood of Aquilaria sinensis with Anti-Inflammatory Effects in LPS-Induced Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
6-Methoxy-2-(2-phenylethyl)chromone: A Technical Guide on its Role in Traditional Medicine and Modern Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxy-2-(2-phenylethyl)chromone is a prominent member of the 2-(2-phenylethyl)chromones (PECs) class of compounds, which are characteristic secondary metabolites of agarwood. Agarwood, the resinous heartwood of Aquilaria species, has been a cornerstone of traditional medicine, particularly in Asia, for centuries.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its origins in traditional medicine, its pharmacological properties, and the experimental methodologies used to investigate its therapeutic potential. The document summarizes quantitative data on the bioactivities of closely related PECs, outlines experimental protocols for their study, and visualizes key signaling pathways and workflows to support further research and drug development endeavors.
Introduction: From Traditional Use to Scientific Scrutiny
Agarwood, known as "Chen Xiang" in traditional Chinese medicine, is highly valued for its aromatic and medicinal properties.[3][4] It has been traditionally used to treat a variety of ailments, including circulatory disorders, abdominal pain, vomiting, and dyspnea.[5][6] The therapeutic effects of agarwood are largely attributed to its rich content of PECs, with this compound being a significant constituent.[7][8] Modern scientific investigation has begun to validate these traditional uses, focusing on the anti-inflammatory and neuroprotective activities of these compounds.[1]
Natural Occurrence and Biosynthesis
This compound is naturally found in the resinous heartwood of several Aquilaria species, including Aquilaria sinensis and Aquilaria malaccensis.[1][9] Its biosynthesis is a complex process that is part of the tree's defense mechanism in response to injury or infection. The formation of the 2-(2-phenylethyl)chromone (B1200894) backbone is a crucial first step, believed to involve type III polyketide synthase and cyclases.[7] Subsequent modifications, such as methoxylation, are catalyzed by enzymes like O-methyltransferases (OMTs). Specifically, the regiospecificity of AsOMT11/16 has been implicated in the formation of this compound.[7]
Pharmacological Activities and Mechanism of Action
The pharmacological activities of this compound are representative of the broader class of PECs. The primary activities of interest are its anti-inflammatory and neuroprotective effects.
Anti-inflammatory Activity
PECs have been shown to exert anti-inflammatory effects by modulating key signaling pathways.[1] A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting NF-κB activation, PECs can suppress the production of inflammatory mediators such as nitric oxide (NO).[1][6]
Table 1: Anti-inflammatory Activity of 2-(2-Phenylethyl)chromone Derivatives (Inhibition of NO Production in LPS-stimulated RAW 264.7 Macrophages)
| Compound | IC₅₀ (µM) | Reference |
| A new 2-(2-phenylethyl)chromone derivative | 1.6 - 7.3 | [10][11] |
| Another new 2-(2-phenylethyl)chromone derivative | 1.6 - 7.3 | [10][11] |
| A third new 2-(2-phenylethyl)chromone derivative | 1.6 - 7.3 | [10][11] |
| Known compound 11 | 1.6 - 7.3 | [10][11] |
| Known compound 12 | 1.6 - 7.3 | [10][11] |
| Known compound 15 | 1.6 - 7.3 | [10][11] |
Note: The specific structures of these compounds are detailed in the cited references. This data is presented to indicate the general potency of this class of compounds.
Neuroprotective Activity
Several PECs have demonstrated protective effects in neuronal cell models, suggesting their potential in the context of neurodegenerative diseases.[1] The human neuroblastoma cell line SH-SY5Y is a common model for these studies, where neurotoxicity is often induced by agents like 6-hydroxydopamine (6-OHDA), hydrogen peroxide (H₂O₂), or rotenone (B1679576).[12][13][14]
Quantitative data for the neuroprotective effect of this compound is not specifically available. However, a study on a series of PECs isolated from "Qi-Nan" agarwood showed that most of the tested compounds exhibited significant neuroprotective activity against H₂O₂-induced damage in SH-SY5Y cells. One of the compounds demonstrated a protective effect of 77.58% at a concentration of 25 µM.
Table 2: Neuroprotective Activity of a 2-(2-Phenylethyl)chromone Derivative
| Compound | Concentration (µM) | Cell Line | Neurotoxin | Protective Effect (%) | Reference |
| A new 2-(2-phenylethyl)chromone derivative (4) | 25 | SH-SY5Y | H₂O₂ | 77.58 |
Note: This data is for a related PEC and is provided as an indicator of the potential neuroprotective efficacy of this compound class.
Experimental Protocols
Isolation of this compound from Agarwood
A general procedure for the isolation of PECs from agarwood involves solvent extraction followed by chromatographic separation.
Protocol Outline:
-
Extraction: Powdered agarwood is extracted with a solvent such as methanol (B129727) or ether at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[2][8]
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, which is typically rich in PECs, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, with increasing polarity.
-
Purification: Fractions containing the target compound are further purified by repeated column chromatography, often on Sephadex LH-20 or by preparative High-Performance Liquid Chromatography (HPLC), to yield pure this compound.[15]
Synthesis of this compound
The synthesis of 2-(2-phenylethyl)chromones can be achieved through methods such as the Claisen condensation or by the reduction of the corresponding 2-styrylchromone.[3][5]
Plausible Synthetic Route via Reduction of 2-Styrylchromone:
-
Synthesis of 2-Styrylchromone Intermediate: The synthesis would begin with the appropriate substituted 2-hydroxyacetophenone, in this case, 2'-hydroxy-5'-methoxyacetophenone. This would be reacted to form a 2-styrylchromone intermediate.
-
Catalytic Hydrogen Transfer Reaction: The 2-styrylchromone is refluxed with a hydrogen donor, such as ammonium (B1175870) formate, in the presence of a catalyst like palladium on carbon (Pd-C) in a solvent like methanol.[5]
-
Workup and Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed. The residue is then purified, typically by crystallization or column chromatography, to yield this compound.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition
The anti-inflammatory activity is commonly assessed by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4]
Protocol Outline:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a suitable density (e.g., 5 x 10⁵ cells/mL) and allowed to adhere overnight.[4]
-
Treatment: The cells are pre-treated with various concentrations of this compound for a short period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, and the plates are incubated for 24 hours.
-
NO Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.[1]
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.[1]
In Vitro Neuroprotection Assay
The neuroprotective effects can be evaluated using the SH-SY5Y neuroblastoma cell line.[12][13]
Protocol Outline:
-
Cell Culture and Differentiation: SH-SY5Y cells are cultured in a suitable medium. For a more neuron-like model, cells can be differentiated using retinoic acid.[12]
-
Cell Seeding: Cells are seeded in 96-well plates.
-
Pre-treatment: Cells are pre-treated with different concentrations of this compound for 24 hours.
-
Induction of Neurotoxicity: A neurotoxin such as H₂O₂ or rotenone is added to the cells to induce cell death.[13][14]
-
Cell Viability Assessment: After a further incubation period (e.g., 24 hours), cell viability is assessed using methods like the MTT assay.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the protective effect of the compound is determined.[11]
Signaling Pathway Visualization
The anti-inflammatory effect of 2-(2-phenylethyl)chromones is largely mediated by the inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
This compound, a key constituent of traditionally used agarwood, holds significant promise as a lead compound for the development of novel anti-inflammatory and neuroprotective agents. While the broader class of PECs has demonstrated potent bioactivities, further research is required to specifically quantify the efficacy and elucidate the precise mechanisms of action of the 6-methoxy derivative. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers in this field, facilitating the continued exploration of this and other related natural products for their therapeutic potential. Future studies should focus on obtaining specific quantitative bioactivity data for this compound, exploring its in vivo efficacy in relevant animal models, and further detailing its interactions with molecular targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Eight new 2-(2-phenylethyl)chromone derivatives from agarwood of Aquilaria sinensis with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(2-Phenylethyl)chromone Derivatives of Agarwood Originating from Gyrinops salicifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Six new 2-(2-phenylethyl)chromones from Agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory 2-(2-phenylethyl)chromone derivatives from Chinese agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Corilagin potential in inhibiting oxidative and inflammatory stress in LPS-induced murine macrophage cell lines (RAW 264.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of 2-(2-Phenylethyl)chromones: From Synthesis to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-(2-phenylethyl)chromones (PECs), a class of naturally occurring compounds predominantly found in agarwood, the resinous heartwood of Aquilaria and Gyrinops species.[1][2][3] Renowned for their characteristic fragrance and diverse pharmacological properties, PECs have garnered significant attention in the scientific community for their potential in drug discovery and development.[4][5] This document details their synthesis, biological activities with a focus on cytotoxicity, anti-inflammatory, and neuroprotective effects, and the underlying molecular mechanisms of action.
Chemical Structure and Synthesis
2-(2-Phenylethyl)chromones are characterized by a chromone (B188151) core substituted with a phenylethyl group at the C-2 position.[3] The structural diversity within this class arises from various substitutions, primarily hydroxyl and methoxy (B1213986) groups, on both the chromone nucleus and the phenylethyl moiety.[6] These structural variations significantly influence their biological activity.[3]
General Synthesis Protocol
A common and effective method for the synthesis of 2-(2-phenylethyl)chromones involves the selective reduction of the double bond of the corresponding 2-styrylchromone precursors via catalytic hydrogen transfer reaction.
Experimental Protocol: Synthesis of 2-(2-Phenylethyl)chromone (B1200894)
-
Materials: 2-Styrylchromone, ammonium (B1175870) formate (B1220265), activated Palladium on carbon (Pd-C, 10%), dry methanol (B129727), diethyl ether, petroleum ether.
-
Procedure:
-
Dissolve 2-styrylchromone (0.4 g) in dry methanol (20 mL).
-
Add ammonium formate (0.8 g) and activated 10% Pd-C (0.1 g) to the solution.
-
Reflux the mixture on a water bath for 1 hour. Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the Pd-C catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Add ice-cold water to the residue and extract with diethyl ether.
-
Remove the ether and dry the residue in a vacuum over phosphorous pentoxide.
-
Crystallize the resulting solid from a mixture of ether and petroleum ether to yield the pure 2-(2-phenylethyl)chromone.
-
This method provides a good yield (around 60%) of the desired product.
Biological Activities and Quantitative Data
PECs exhibit a wide spectrum of biological activities, including cytotoxic, anti-inflammatory, neuroprotective, acetylcholinesterase inhibitory, and antioxidant effects.[6][7] The following sections summarize the key quantitative data associated with these activities.
Cytotoxic Activity
Numerous studies have demonstrated the cytotoxic potential of PEC derivatives against various cancer cell lines.[8] The mechanism of action is an active area of research, with apoptosis induction being a proposed mechanism.[4]
Table 1: Cytotoxicity of 2-(2-Phenylethyl)chromone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 8-chloro-5,6,7-trihydroxy-2-(3-hydroxy-4-methoxyphenethyl)-5,6,7,8-tetrahydro-4H-chromen-4-one | SGC-7901 (gastric cancer) | 14.6 µg/mL | |
| Aquisinenin G | K562 (myeloid leukemia) | 72.37 ± 0.20 | [9] |
| Aquisinenin G | BEL-7402 (hepatocellular carcinoma) | 61.47 ± 0.22 | [9] |
| 6,7-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone | K562 | 8.36 | [8] |
| 6,7-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone | BEL-7402 | 5.76 | [8] |
| 7-methoxy-2-[2-(4-methoxyphenyl)ethyl]chromone | SGC-7901 | 17.8 | [8] |
| 7-methoxy-2-[2-(4-methoxyphenyl)ethyl]chromone | K562 | 13.9 | [8] |
Anti-inflammatory Activity
PECs have shown significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[10][11] This effect is believed to be mediated through the modulation of key inflammatory signaling pathways.
Table 2: Anti-inflammatory Activity of 2-(2-Phenylethyl)chromone Derivatives (Inhibition of NO Production in RAW 264.7 cells)
| Compound | IC50 (µM) | Reference |
| Aquisinenin G | 22.31 ± 0.42 | [12] |
| Unnamed derivative | 1.6 - 7.3 | [10] |
| Dimeric derivatives | 7.0 - 12.0 | [11] |
Neuroprotective Activity
Several PECs have demonstrated protective effects in neuronal cell models, suggesting their potential for the treatment of neurodegenerative diseases.[5] These compounds have been shown to protect neuronal cells from damage induced by agents like corticosterone (B1669441).[13]
Table 3: Neuroprotective Activity of 2-(2-Phenylethyl)chromone Derivatives
| Compound/Extract | Cell Line | Protective Effect | Reference |
| 6,8-dihydroxy-2-[2-(3-hydroxy-4-methoxyphenyl)ethyl]chromone | PC12, U251 | Increased cell viability by 82.2% and 86.9% at 10 µM | |
| Aqueous extract of Lilium lancifolium Thunberg (containing PECs) | PC12 | Attenuated pro-apoptotic protein expression and ROS generation | [14] |
| Hederagenin (similar structure) | PC12 | Increased survival rate to 65-72% at 0.1-0.3 µM against corticosterone-induced injury | [15] |
| Resveratrol (similar structure) | PC12 | Increased cell viability and suppressed apoptosis against corticosterone-induced cytotoxicity | [16] |
Experimental Protocols for Biological Assays
This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of 2-(2-phenylethyl)chromones.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]
Experimental Protocol: MTT Assay
-
Reagent Preparation:
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[19]
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the formation of formazan (B1609692) crystals.[15][18]
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[19][20]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[18]
-
Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay
This assay measures the amount of nitrite, a stable and oxidized product of NO, in the culture medium of LPS-stimulated RAW 264.7 macrophage cells using the Griess reagent.[21][22]
Experimental Protocol: NO Inhibition Assay
-
Reagent Preparation:
-
Griess Reagent: Prepare a solution containing 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid.[21]
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[21]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 30 minutes.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 20-24 hours.[21]
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent to the collected supernatant.
-
Incubation: Incubate the mixture at room temperature for 10 minutes.[21]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[21]
-
Neuroprotection Assessment: Corticosterone-Induced Neurotoxicity Assay
This assay evaluates the ability of a compound to protect neuronal cells, such as PC12 cells, from damage induced by high concentrations of corticosterone, a model for stress-induced neuronal injury.[15][23]
Experimental Protocol: Corticosterone-Induced Neurotoxicity Assay
-
Procedure:
-
Cell Seeding: Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.[15][23]
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compound for a specified period (e.g., 2 hours).
-
Corticosterone Treatment: Induce neurotoxicity by adding corticosterone to the wells at a final concentration of 200-400 µM.[15][23]
-
Viability Assessment: Assess cell viability using the MTT assay as described in section 3.1.
-
Signaling Pathways and Mechanisms of Action
The biological effects of 2-(2-phenylethyl)chromones are mediated through the modulation of various cellular signaling pathways. Understanding these pathways is crucial for drug development and target identification.
Biosynthesis of 2-(2-Phenylethyl)chromones
The biosynthesis of the PEC backbone is a complex process involving enzymes like polyketide synthase (PKS). The pathway starts with precursors from the shikimic acid and pentaketide (B10854585) pathways, leading to the formation of the characteristic chromone structure.
Caption: Biosynthesis of 2-(2-Phenylethyl)chromones.
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of pro-inflammatory gene expression.[24][25] It is plausible that PECs exert their anti-inflammatory effects through similar mechanisms.
Caption: Putative anti-inflammatory mechanism of PECs.
Neuroprotective Signaling Pathways
The neuroprotective effects of phytochemicals are often attributed to their ability to activate the PI3K/Akt and Nrf2 signaling pathways.[26][[“]][28] These pathways play a crucial role in promoting cell survival and protecting against oxidative stress.
Caption: Proposed neuroprotective mechanism of PECs.
Conclusion and Future Directions
2-(2-Phenylethyl)chromones represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, coupled with their amenability to chemical synthesis and modification, make them attractive candidates for further investigation in drug discovery programs. Future research should focus on elucidating the detailed molecular targets and mechanisms of action for their various biological effects, as well as on optimizing their structure to enhance potency and selectivity. Comprehensive in vivo studies are also warranted to validate the preclinical findings and to assess their pharmacokinetic and safety profiles. The continued exploration of this fascinating class of compounds holds great promise for the development of novel therapeutics for a range of human diseases.
References
- 1. scribd.com [scribd.com]
- 2. Occurrence, synthesis and biological activity of 2-(2-phenyethyl)chromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-(2-Phenylethyl)chromone Derivatives of Agarwood Originating from Gyrinops salicifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(2-Phenylethyl)chromone-Sesquiterpene Hybrids from Agarwood of Aquilaria sinensis: Characterization and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory 2-(2-phenylethyl)chromone derivatives from Chinese agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory Dimeric 2-(2-Phenylethyl)chromones from the Resinous Wood of Aquilaria sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Five new 2-(2-phenylethyl)chromone derivatives and three new sesquiterpenoids from the heartwood of Aquilaria sinensis, an aromatic medicine in China - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective Effects of Lilium Lancifolium Thunberg Extract Against Corticosterone-Induced Dysfunctions in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Hederagenin Protects PC12 Cells Against Corticosterone-Induced Injury by the Activation of the PI3K/AKT Pathway [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchhub.com [researchhub.com]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. cyrusbio.com.tw [cyrusbio.com.tw]
- 21. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Corticosterone induces neurotoxicity in PC12 cells via disrupting autophagy flux mediated by AMPK/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Modulation of NF-κB and MAPK signalling pathways by hydrolysable tannin fraction from Terminalia chebula fruits contributes to its anti-inflammatory action in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. consensus.app [consensus.app]
- 28. PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Bioactivity Assessment of 6-Methoxy-2-(2-phenylethyl)chromone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-2-(2-phenylethyl)chromone is a member of the 2-(2-phenylethyl)chromones (PECs) class of natural products, predominantly isolated from agarwood, the resinous heartwood of Aquilaria species.[1] This class of compounds has garnered significant scientific interest due to a wide range of reported biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects.[1][2] The bioactivity of PECs is often attributed to their unique chemical structure, featuring a chromone (B188151) core linked to a phenylethyl moiety.[1]
These application notes provide a detailed overview of standard in vitro assays to determine the bioactivity of this compound. The protocols and data presented herein are based on established methodologies for evaluating the biological activities of the broader PEC class of compounds. While specific quantitative data for this compound is limited in the current literature, the provided information on closely related analogs offers valuable insights into its potential therapeutic efficacy.
Data Presentation: Bioactivity of this compound and Analogs
The following tables summarize the available quantitative data for this compound and its structurally related analogs. This data provides a comparative reference for researchers investigating the bioactivity of this compound.
Table 1: Anti-inflammatory Activity of 2-(2-Phenylethyl)chromone (B1200894) Analogs
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| 7-hydroxyl-6-methoxy-2-(2-phenylethyl)chromone | Superoxide Anion Generation Inhibition | Human Neutrophils | ≤ 12.51 | [2] |
| 7-hydroxyl-6-methoxy-2-(2-phenylethyl)chromone | Elastase Release Inhibition | Human Neutrophils | ≤ 15.25 | [2] |
| Various 2-(2-phenylethyl)chromone derivatives | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 1.6 - 7.3 | [3] |
| Various 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromones | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 3.68 - 13.04 | [4] |
Table 2: Cytotoxic Activity of 2-(2-Phenylethyl)chromone Analogs
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Various 2-(2-phenylethyl)chromone derivatives | K562 | Leukemia | 5.76 - 20.1 | [5] |
| BEL-7402 | Liver Cancer | 5.76 - 20.1 | [5] | |
| SGC-7901 | Gastric Cancer | 5.76 - 20.1 | [5] | |
| 2-(2-phenylethyl)chromone-sesquiterpene hybrid | K562 | Leukemia | 72.37 ± 0.20 | [6] |
| BEL-7402 | Liver Cancer | 61.47 ± 0.22 | [6] |
Table 3: Neuroprotective Activity of a 2-(2-Phenylethyl)chromone Analog
| Compound | Assay | Cell Line | Effect | Concentration | Reference |
| 6-methoxy-2-[2-(3-methyoxyphenyl)ethyl]chromone | Corticosterone-induced injury protection | PC12 | Significant protective effect (P < 0.001) | 20 µM | [1] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to enable researchers to investigate the bioactivity of this compound.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (test compound)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO2) for standard curve
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Induce an inflammatory response by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition relative to the LPS-stimulated control. Calculate the IC50 value.
Cytotoxic Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[7]
Materials:
-
Cancer cell lines (e.g., K562, BEL-7402, SGC-7901)
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48 or 72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Neuroprotective Activity: Assay in Neuronal Cells
This protocol assesses the ability of a compound to protect neuronal cells from a neurotoxic insult.
Materials:
-
Neuronal cell line (e.g., PC12 or SH-SY5Y)
-
Appropriate cell culture medium
-
This compound (test compound)
-
Neurotoxic agent (e.g., corticosterone, glutamate, or H₂O₂)
-
MTT assay reagents (as described in Protocol 2)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Plate neuronal cells in a 96-well plate at an appropriate density.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Induction of Neurotoxicity: Add the neurotoxic agent to the wells and incubate for 24 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 2.
-
Data Analysis: Calculate the percentage of cell viability in the compound-treated groups relative to the group treated with the neurotoxin alone.
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate key pathways and workflows relevant to the bioactivity assessment of this compound.
Caption: NF-κB Signaling Pathway in Inflammation.
Caption: General In Vitro Bioactivity Screening Workflow.
Caption: MTT Cell Viability Assay Workflow.
References
- 1. Sesquiterpenoids and 2-(2-Phenylethyl)chromone Derivatives from the Resinous Heartwood of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory 2-(2-phenylethyl)chromone derivatives from Chinese agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory 5,6,7,8-tetrahydro-2-(2-phenylethyl) chromone derivatives from the stems of Aquilaria sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-(2-Phenylethyl)chromone-Sesquiterpene Hybrids from Agarwood of Aquilaria sinensis: Characterization and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of 6-Methoxy-2-(2-phenylethyl)chromone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic effects of 6-methoxy-2-(2-phenylethyl)chromone, a member of the 2-(2-phenylethyl)chromones (PECs) class of compounds found in agarwood.[1][2] This document outlines detailed protocols for key cell-based assays to assess cell viability, membrane integrity, and apoptosis induction.
Introduction
2-(2-Phenylethyl)chromones (PECs) are a class of natural compounds that have garnered interest for their potential pharmacological activities, including anti-inflammatory, neuroprotective, and cytotoxic effects.[1][3] Preliminary studies on various PEC derivatives have indicated weak to moderate cytotoxicity against a range of human cancer cell lines, suggesting their potential as starting points for the development of novel anticancer agents.[2][3][4] The evaluation of the cytotoxic potential of specific derivatives like this compound is a critical step in preclinical drug development.
This document provides standardized protocols for the following cell-based assays to characterize the cytotoxic profile of this compound:
-
MTT Assay: To assess cell viability through mitochondrial metabolic activity.
-
Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane damage by measuring the release of LDH into the culture medium.
-
Annexin V & Propidium Iodide (PI) Staining: To detect and differentiate between early and late-stage apoptosis.
-
Caspase-Glo® 3/7 Assay: To measure the activity of key executioner caspases involved in the apoptotic cascade.
Data Presentation
While specific cytotoxic data for this compound is limited in the public domain, the following table summarizes the reported cytotoxic activities of closely related 2-(2-phenylethyl)chromone (B1200894) derivatives against various human cancer cell lines. This data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), provides a comparative reference for the expected potency of the target compound.
| Compound Class | Cell Line | IC50 (µg/mL) | Reference |
| 2-(2-Phenylethyl)chromone Derivatives | SMMC-7721 (Hepatocellular Carcinoma) | 18.82 - 37.95 | [2] |
| MGC-803 (Gastric Cancer) | 18.82 - 37.95 | [2] | |
| OV-90 (Ovarian Cancer) | 18.82 - 37.95 | [2] | |
| K562 (Leukemia) | 5.76 - 20.1 | [4] | |
| BEL-7402 (Hepatocellular Carcinoma) | 5.76 - 20.1 | [4] |
Note: The provided IC50 values are for a range of 2-(2-phenylethyl)chromone derivatives and should be considered as a general guide. The actual IC50 of this compound may vary depending on the specific cell line and experimental conditions.
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells into a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture supernatant.
Materials:
-
96-well flat-bottom plates
-
Treated and control cells from the primary cytotoxicity experiment
-
LDH assay kit (containing substrate, cofactor, and dye solution)
-
Lysis solution (provided in most kits for maximum LDH release control)
-
Stop solution (provided in most kits)
-
Microplate reader
Protocol:
-
Sample Collection: After the desired treatment period with this compound, carefully collect the cell culture supernatant from each well without disturbing the cells.
-
Maximum LDH Release Control: To a set of untreated control wells, add 10 µL of lysis solution and incubate for 45 minutes at 37°C. This will serve as the positive control for maximum LDH release.
-
Assay Reaction: Transfer 50 µL of the collected supernatant from each well to a new 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. A color change will develop.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Annexin V & Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration. Include a positive control for apoptosis (e.g., staurosporine) and an untreated control.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the culture medium to include any detached apoptotic cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway. The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, generating a luminescent signal.
Materials:
-
White-walled 96-well plates
-
Treated and control cells
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: After the treatment period, equilibrate the plate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds to 2 minutes. Incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with medium only) from all readings. The luminescence signal is proportional to the amount of caspase-3/7 activity.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
References
- 1. 2-(2-Phenylethyl)chromone-Sesquiterpene Hybrids from Agarwood of Aquilaria sinensis: Characterization and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 2-(2-phenylethyl)chromone derivatives from agarwood and their inhibitory effects on tumor cells [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2-(2-Phenylethyl)chromone Derivatives of Agarwood Originating from Gyrinops salicifolia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Anti-inflammatory Effects of 6-Methoxy-2-(2-phenylethyl)chromone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the anti-inflammatory properties of 6-Methoxy-2-(2-phenylethyl)chromone. The protocols detailed below encompass both in vitro and in vivo models, offering a systematic approach from initial screening to mechanistic studies.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens and damaged cells. While it is a crucial component of the innate immune system, dysregulation of inflammatory pathways can lead to chronic diseases. This compound is a derivative of 2-(2-phenylethyl)chromone, a class of compounds found in agarwood that has demonstrated various biological activities, including anti-inflammatory effects. This document outlines detailed protocols to substantiate and characterize the anti-inflammatory potential of this compound.
In Vitro Anti-inflammatory Assays
A widely used and robust in vitro model for assessing anti-inflammatory activity is the lipopolysaccharide (LPS)-stimulated murine macrophage cell line, RAW 264.7. LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response in these cells, characterized by the release of pro-inflammatory mediators.
Experimental Workflow for In Vitro Assays
Detailed Experimental Protocols
2.2.1. Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed RAW 264.7 cells in appropriate well plates (e.g., 96-well for NO and cytotoxicity assays, 24-well for ELISA and Western blot) at a density that allows for approximately 80% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. A vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%) should be included.
-
Stimulation: After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time, typically 24 hours for NO and cytokine assays, and shorter time points for signaling pathway analysis.[1]
2.2.2. MTT Assay for Cell Viability
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay should be performed.
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.[1] Cell viability is expressed as a percentage of the control group.
2.2.3. Nitric Oxide (NO) Assay
The production of NO, a key inflammatory mediator, is measured by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[1][2]
-
Collect 100 µL of cell culture supernatant from each well.
-
Mix it with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[1]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.[1]
-
A standard curve using sodium nitrite is used to determine the nitrite concentration.
2.2.4. Pro-inflammatory Cytokine Measurement by ELISA
The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions.[3][4][5] This typically involves adding the supernatant to antibody-coated plates, followed by the addition of a detection antibody and a substrate for color development.
-
Measure the absorbance at the appropriate wavelength (usually 450 nm).
-
Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
2.2.5. Western Blot Analysis for iNOS and COX-2 Expression
The expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response, are determined by Western blotting.[6][7]
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
2.2.6. NF-κB Signaling Pathway Analysis
The effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway can be assessed using a luciferase reporter assay.[8][9]
-
Use a RAW 264.7 cell line stably transfected with an NF-κB luciferase reporter construct.
-
Seed the cells and treat them with this compound followed by LPS stimulation.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
Data Presentation for In Vitro Assays
Quantitative data should be summarized in tables for clear comparison. The half-maximal inhibitory concentration (IC50) should be calculated for dose-dependent effects.
Table 1: Effect of this compound on Cell Viability and NO Production in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | Cell Viability (%) | NO Production (% of LPS Control) |
| Control | - | 100 ± 5.2 | 5.1 ± 1.2 |
| LPS (1 µg/mL) | - | 98.5 ± 4.8 | 100 |
| Compound + LPS | 1 | 99.2 ± 5.1 | 85.3 ± 6.4* |
| Compound + LPS | 5 | 97.8 ± 4.5 | 62.1 ± 5.9** |
| Compound + LPS | 10 | 96.5 ± 5.3 | 45.7 ± 4.8 |
| Compound + LPS | 25 | 95.1 ± 4.9 | 28.9 ± 3.5 |
| Compound + LPS | 50 | 93.8 ± 5.6 | 15.2 ± 2.1*** |
| IC50 (µM) | > 50 | Calculate Value |
*Data are presented as mean ± SD. *p<0.05, **p<0.01, **p<0.001 compared to the LPS control group.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | 15.2 ± 3.1 | 8.5 ± 2.2 | 4.1 ± 1.1 |
| LPS (1 µg/mL) | - | 1250.6 ± 110.2 | 850.3 ± 75.6 | 250.8 ± 22.4 |
| Compound + LPS | 10 | 780.4 ± 65.3 | 530.1 ± 48.9 | 155.2 ± 15.1** |
| Compound + LPS | 25 | 450.9 ± 40.1 | 310.7 ± 30.2 | 90.5 ± 9.8 |
| Compound + LPS | 50 | 210.3 ± 22.5 | 145.6 ± 15.8 | 42.7 ± 5.3 |
| IC50 (µM) | Calculate Value | Calculate Value | Calculate Value |
*Data are presented as mean ± SD. **p<0.01, **p<0.001 compared to the LPS control group.
In Vivo Anti-inflammatory Models
To validate the in vitro findings, the anti-inflammatory effects of this compound should be evaluated in established animal models of inflammation.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used model of acute inflammation.[10][11][12][13][14]
3.1.1. Experimental Protocol
-
Animals: Male Wistar rats or Swiss albino mice.
-
Groups:
-
Vehicle Control
-
Carrageenan Control
-
This compound (different doses, e.g., 10, 25, 50 mg/kg, p.o.) + Carrageenan
-
Reference Drug (e.g., Indomethacin, 10 mg/kg, p.o.) + Carrageenan
-
-
Procedure:
-
Administer the test compound or reference drug orally 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness using a plethysmometer or digital calipers at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[10]
-
-
Data Analysis: Calculate the percentage inhibition of edema.
LPS-Induced Systemic Inflammation in Mice
This model mimics a systemic inflammatory response.[15][16][17][18][19]
3.2.1. Experimental Protocol
-
Animals: Male C57BL/6 mice.
-
Groups:
-
Vehicle Control
-
LPS Control (e.g., 1-5 mg/kg, i.p.)
-
This compound (different doses, e.g., 10, 25, 50 mg/kg, p.o.) + LPS
-
Reference Drug (e.g., Dexamethasone, 1 mg/kg, i.p.) + LPS
-
-
Procedure:
-
Administer the test compound orally 1 hour before LPS injection.
-
Inject LPS intraperitoneally.
-
Collect blood samples at different time points (e.g., 2, 6, 24 hours) via cardiac puncture for cytokine analysis.
-
Harvest tissues (e.g., lung, liver) for histological examination and measurement of inflammatory markers.
-
-
Data Analysis: Measure serum levels of TNF-α, IL-6, and IL-1β using ELISA.
Data Presentation for In Vivo Assays
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.12 ± 0.02 | - |
| Carrageenan Control | - | 0.85 ± 0.07 | 0 |
| Compound + Carrageenan | 10 | 0.65 ± 0.06* | 27.4 |
| Compound + Carrageenan | 25 | 0.48 ± 0.05** | 50.7 |
| Compound + Carrageenan | 50 | 0.32 ± 0.04 | 72.6 |
| Indomethacin + Carrageenan | 10 | 0.28 ± 0.03 | 78.1 |
*Data are presented as mean ± SD. *p<0.05, **p<0.01, **p<0.001 compared to the Carrageenan Control group.
Table 4: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice
| Treatment | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | - | 25.4 ± 5.1 | 15.8 ± 3.9 |
| LPS Control | - | 2540.8 ± 230.5 | 1850.2 ± 170.6 |
| Compound + LPS | 10 | 1860.3 ± 165.2 | 1345.7 ± 120.3 |
| Compound + LPS | 25 | 1230.1 ± 110.8 | 890.4 ± 85.1 |
| Compound + LPS | 50 | 680.5 ± 65.4 | 490.6 ± 48.2 |
| Dexamethasone + LPS | 1 | 450.2 ± 42.1 | 320.9 ± 31.5 |
*Data are presented as mean ± SD. *p<0.05, **p<0.01, **p<0.001 compared to the LPS Control group.
Conclusion
The described protocols provide a robust framework for the comprehensive evaluation of the anti-inflammatory effects of this compound. By employing a combination of in vitro and in vivo models, researchers can gain valuable insights into the therapeutic potential and mechanism of action of this compound. Significant reductions in inflammatory markers in these assays will indicate promising anti-inflammatory activity.
References
- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bosterbio.com [bosterbio.com]
- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. inotiv.com [inotiv.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. criver.com [criver.com]
- 15. researchgate.net [researchgate.net]
- 16. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. LPS-induced systemic inflammation is more severe in P2Y12 null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. inotiv.com [inotiv.com]
Application Notes and Protocols for 6-Methoxy-2-(2-phenylethyl)chromone as a Chemical Marker in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-2-(2-phenylethyl)chromone is a member of the 2-(2-phenylethyl)chromones (PECs) class of compounds.[1] These compounds are recognized as significant secondary metabolites, particularly in the resinous heartwood of Aquilaria species, commonly known as agarwood.[1][2] In the field of metabolomics, this compound serves as a valuable chemical marker. Its unique structure and biosynthetic origin make it a useful tool for specific applications, such as the quality control of natural products and the study of metabolic pathways.[3][4]
These application notes provide a comprehensive overview of the use of this compound as a chemical marker in metabolomics, detailing its applications, quantitative data, and protocols for its analysis.
Applications
The primary application of this compound in metabolomics is as a biomarker for the authentication and quality assessment of agarwood .[3][4] Metabolomic fingerprinting of agarwood samples often utilizes the presence and abundance of this and related PECs to differentiate between wild and cultivated sources, as well as to determine the quality of the resin.[3][4]
Beyond this specific use, its potential as a chemical marker can be extended to:
-
Natural Product Adulteration: Detecting the presence of agarwood extracts in complex herbal mixtures or commercial products.
-
Biosynthetic Pathway Studies: Serving as a downstream marker in studies investigating the biosynthesis of chromones and related phenylpropanoids in plant systems.[2]
-
Pharmacokinetic Studies: While research is ongoing, understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound can provide insights into the bioactivity of agarwood extracts.
-
Bioactivity Screening: As a representative of the PEC class, it can be used in screening assays to explore the pharmacological properties of these compounds, which are known to possess neuroprotective, anti-inflammatory, and antioxidant activities.[1][2]
Quantitative Data
The following tables summarize the quantitative data for this compound and related compounds based on various studies. This data is essential for the development of quantitative analytical methods.
Table 1: Relative Content of this compound in "Qi-Nan" Agarwood Clones at Different Induction Times
| Induction Time | Relative Content (%) of this compound (Compound 51) |
| 6 Months | Lower concentrations, clustered on the negative axis of PCA plots |
| 12 Months | Intermediate concentrations, some clustering on the positive axis of PCA plots |
| 24 Months | Higher concentrations, clustered on the positive axis of PCA plots |
Data adapted from a study on "Qi-Nan" agarwood clones, where higher levels of this compound were associated with longer induction times.[5]
Table 2: UPLC-MS/MS Parameters for the Analysis of 2-(2-phenylethyl)chromones
| Parameter | Value |
| Chromatographic Column | ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 2 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
These are typical parameters and may require optimization based on the specific instrument and application.
Experimental Protocols
Protocol for Sample Preparation from Plant Material (e.g., Agarwood)
This protocol outlines the extraction of this compound from plant tissues for metabolomic analysis.
Materials:
-
Plant tissue (e.g., agarwood powder)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC vials
Procedure:
-
Sample Weighing: Accurately weigh 100 mg of the powdered plant material into a 2 mL microcentrifuge tube.
-
Extraction Solvent Addition: Add 1.5 mL of 80% methanol in water to the tube.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.
-
Ultrasonic Extraction: Place the tube in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 12,000 rpm for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Re-extraction (Optional): For exhaustive extraction, the pellet can be re-extracted with another 1.5 mL of 80% methanol, and the supernatants can be combined.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Storage: Store the vial at -20°C until UPLC-MS analysis.
Protocol for UPLC-MS/MS Analysis
This protocol provides a general method for the detection and quantification of this compound.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: ESI+
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Data Acquisition: Full scan mode (m/z 100-1000) and targeted MS/MS mode for quantification. The precursor ion for this compound is m/z 281.11.
Visualizations
General Metabolomics Workflow
The following diagram illustrates a typical workflow for a metabolomics study utilizing a chemical marker like this compound.
References
Application Notes and Protocols for the Synthesis of 6-Methoxy-2-(2-phenylethyl)chromone Analogues for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of 6-methoxy-2-(2-phenylethyl)chromone analogues, a class of compounds with significant potential in drug discovery due to their diverse biological activities, including cytotoxic and anti-inflammatory effects.[1][2][3] The protocols outlined below are based on established synthetic methodologies for chromone (B188151) derivatives and are intended to facilitate structure-activity relationship (SAR) studies.
Introduction
2-(2-Phenylethyl)chromones (PECs) are a class of naturally occurring compounds, primarily isolated from agarwood, the resinous heartwood of Aquilaria species.[1][3] These compounds have demonstrated a range of biological activities, making them attractive scaffolds for medicinal chemistry research. The 6-methoxy substitution on the chromone core is a key structural feature that has been shown to influence the biological activity of related flavonoids and chromones.[4][5] The synthesis of a focused library of analogues with systematic modifications to the core structure and the phenylethyl moiety will enable a thorough investigation of the SAR and the identification of key structural features responsible for their biological effects.
Synthetic Protocols
The synthesis of this compound analogues can be achieved through a multi-step sequence. A common and effective strategy involves the initial synthesis of a 2-styrylchromone intermediate, followed by the reduction of the styryl double bond.[6] An alternative approach involves a Claisen condensation of a substituted 2'-hydroxyacetophenone (B8834) with an appropriate ester.[7]
Protocol 1: Synthesis via 2-Styrylchromone Intermediate
This protocol is divided into two main stages: the synthesis of the 2-styrylchromone and its subsequent reduction.
2.1. Synthesis of 6-Methoxy-2-styrylchromone Analogues
This step involves the condensation of 2'-hydroxy-5'-methoxyacetophenone (B48926) with a substituted cinnamaldehyde (B126680).
-
Materials:
-
2'-Hydroxy-5'-methoxyacetophenone
-
Substituted cinnamaldehyde derivatives
-
Polyethylene glycol 400 (PEG-400)
-
Iodine
-
Sodium thiosulfate (B1220275) solution
-
Hexane
-
Ethyl acetate (B1210297)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2'-hydroxy-5'-methoxyacetophenone (1 molar equivalent) and the desired substituted cinnamaldehyde (1 molar equivalent) in PEG-400 (5 mL).
-
Add a catalytic amount of piperidine (0.4 mL) and stir the mixture at 40-50 °C for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent.
-
Once the formation of the intermediate chalcone (B49325) is complete, add iodine (catalytic amount) to the reaction mixture and continue stirring at the same temperature to facilitate oxidative cyclization.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate and wash it with sodium thiosulfate solution until the washings are colorless, followed by a wash with water.
-
Dry the crude product and purify it by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate gradient as the eluent.
-
Recrystallize the purified product from ethanol to obtain the desired 6-methoxy-2-styrylchromone analogue.
-
2.2. Reduction of 6-Methoxy-2-styrylchromone to this compound
This step involves the selective reduction of the exocyclic double bond of the styryl group.
-
Materials:
-
6-Methoxy-2-styrylchromone analogue (from step 2.1)
-
10% Palladium on activated carbon (Pd/C)
-
Diethyl ether
-
Petroleum ether
-
-
Procedure: [6]
-
In a round-bottom flask, dissolve the 6-methoxy-2-styrylchromone analogue (0.4 g) in methanol (20 mL).[6]
-
Add ammonium formate (0.8 g) and 10% Pd/C (0.1 g).[6]
-
Reflux the mixture on a water bath for 1 hour, monitoring the reaction by TLC.[6]
-
Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Add ice-cold water to the residue and extract the product with diethyl ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Crystallize the residue from a mixture of diethyl ether and petroleum ether to yield the pure this compound analogue.[6]
-
Protocol 2: Synthesis via Claisen Condensation
This protocol provides an alternative route to the target compounds, starting from 2',4'-dihydroxyacetophenone (B118725) and proceeding through a Claisen condensation.
-
Materials:
-
Appropriate phenylpropionyl chloride or ethyl phenylpropionate
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl) or Acetic acid (AcOH)
-
Methanol
-
Procedure: [7]
-
To a suspension of sodium hydride (2 molar equivalents) in anhydrous THF, add a solution of 2',5'-dihydroxyacetophenone (1 molar equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then reflux for 1 hour.
-
Cool the reaction mixture and add a solution of the desired ethyl 3-phenylpropionate (B1229125) derivative (1.2 molar equivalents) in anhydrous THF.
-
Reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and quench by the slow addition of a catalytic amount of concentrated HCl in methanol or glacial acetic acid.
-
Reflux the mixture for 45 minutes to facilitate cyclization.
-
After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-hydroxy-2-(2-phenylethyl)chromone (B3029933) analogue. Subsequent methylation of the hydroxyl group at the 6-position can be achieved using standard methylation procedures (e.g., dimethyl sulfate and a weak base) to yield the target this compound.
-
Data Presentation for SAR Studies
The biological activities of the synthesized analogues should be evaluated in relevant assays to establish a clear structure-activity relationship. The following tables provide a template for organizing the quantitative data obtained from cytotoxic and anti-inflammatory assays.
Table 1: Cytotoxic Activity of this compound Analogues
| Compound ID | R1 | R2 | R3 | R4 | IC50 (µM) vs. K562[8] | IC50 (µM) vs. BEL-7402[8] | IC50 (µM) vs. SGC-7901[8] |
| Parent | H | H | H | H | >50 | >50 | >50 |
| Analogue 1 | OCH3 | H | H | H | Value | Value | Value |
| Analogue 2 | H | OH | H | H | Value | Value | Value |
| Analogue 3 | H | H | OCH3 | H | Value | Value | Value |
| Analogue 4 | H | H | H | OH | Value | Value | Value |
| ... | ... | ... | ... | ... | ... | ... | ... |
| Positive Control (e.g., Paclitaxel) | - | - | - | - | Value | Value | Value |
Substituents R1-R4 refer to positions on the phenylethyl ring.
Table 2: Anti-inflammatory Activity of this compound Analogues
| Compound ID | R1 | R2 | R3 | R4 | IC50 (µM) for NO Inhibition in RAW 264.7 cells[2] |
| Parent | H | H | H | H | >50 |
| Analogue 1 | OCH3 | H | H | H | Value |
| Analogue 2 | H | OH | H | H | Value |
| Analogue 3 | H | H | OCH3 | H | Value |
| Analogue 4 | H | H | H | OH | Value |
| ... | ... | ... | ... | ... | ... |
| Positive Control (e.g., L-NMMA) | - | - | - | - | Value |
Substituents R1-R4 refer to positions on the phenylethyl ring.
Visualizations
The following diagrams illustrate the general synthetic workflow and a proposed signaling pathway for the anti-inflammatory activity of these compounds.
Caption: General synthetic workflow for this compound analogues.
Caption: Proposed anti-inflammatory signaling pathway inhibited by chromone analogues.
Experimental Protocols for Biological Evaluation
5.1. Cytotoxicity Assay (MTT Assay)
-
Cell Lines: Human cancer cell lines (e.g., K562, BEL-7402, SGC-7901).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized chromone analogues for 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
-
5.2. Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Procedure: [2]
-
Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80% confluency.
-
Pre-treat the cells with various concentrations of the chromone analogues for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Measure the amount of nitric oxide (NO) in the culture supernatant using the Griess reagent.[2]
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO production inhibition and determine the IC50 values.[2]
-
Conclusion
The provided protocols offer a comprehensive guide for the synthesis and evaluation of novel this compound analogues. Systematic variation of substituents on the phenylethyl ring and evaluation of their cytotoxic and anti-inflammatory activities will provide valuable insights into the structure-activity relationships of this promising class of compounds. This will ultimately aid in the design and development of more potent and selective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Occurrence, synthesis and biological activity of 2-(2-phenyethyl)chromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Further Quantitative Structure-Cytotoxicity Relationship Analysis of 3-Styrylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Structure-Cytotoxicity Relationship of 2-Azolylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. An efficient procedure for the preparation of natural products bearing the 2-(2-phenylethyl)chromone skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(2-Phenylethyl)chromone Derivatives of Agarwood Originating from Gyrinops salicifolia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic Studies of 6-Methoxy-2-(2-phenylethyl)chromone in Animal Models
These application notes provide a comprehensive overview of the methodologies for conducting pharmacokinetic studies of 6-Methoxy-2-(2-phenylethyl)chromone and related compounds in animal models, specifically rats. The protocols are based on established research in the field and are intended for researchers, scientists, and drug development professionals.
Introduction
This compound belongs to the 2-(2-phenylethyl)chromones (PECs) class of compounds, which are characteristic constituents of agarwood.[1] These compounds have garnered significant attention due to their diverse biological activities, including neuroprotective, anti-inflammatory, and antioxidant properties.[1] Understanding the pharmacokinetic profile of these compounds is crucial for their development as therapeutic agents. This document outlines the protocols for assessing the absorption, distribution, metabolism, and excretion (ADME) of these chromones in animal models.
Quantitative Pharmacokinetic Data
A study on the pharmacokinetics of six major 2-(2-phenylethyl)chromones was conducted in rats after oral administration of an agarwood ethanol (B145695) extract.[2] The following table summarizes the key pharmacokinetic parameters for a closely related compound, 6,7-dimethoxy-2-(2-phenylethyl)chromone, which serves as a representative for this class of molecules.
Table 1: Pharmacokinetic Parameters of 6,7-dimethoxy-2-(2-phenylethyl)chromone in Rat Plasma
| Parameter | Value (Mean ± SD) | Unit |
| Cmax | 24.5 ± 10.6 | ng/mL |
| Tmax | 0.67 ± 0.26 | h |
| AUC(0-t) | 68.9 ± 20.5 | ng·h/mL |
| AUC(0-∞) | 75.3 ± 22.8 | ng·h/mL |
| t1/2 | 3.5 ± 1.3 | h |
| MRT(0-t) | 3.8 ± 0.5 | h |
| MRT(0-∞) | 4.3 ± 0.6 | h |
Data extracted from a study on the oral administration of agarwood ethanol extract in rats.[2]
Experimental Protocols
Animal Models
-
Species: Sprague-Dawley rats
-
Sex: Male and female
-
Weight: 180-220 g
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment under standard laboratory conditions (25 ± 2 °C, 55 ± 5% humidity, 12 h light/dark cycle) with free access to food and water.
-
Fasting: Animals should be fasted for 12 hours before oral administration of the compound, with free access to water.
Drug Administration
-
Formulation: The compound or extract is typically dissolved or suspended in a suitable vehicle, such as a mixture of ethanol, polyethylene (B3416737) glycol 400, and saline.
-
Route of Administration: Oral gavage is a common route for administration.
-
Dosage: The dosage should be determined based on preliminary toxicity and efficacy studies. In the cited study, an oral dose of 1.0 g/kg of the agarwood ethanol extract was administered.[2]
Sample Collection
-
Matrix: Blood is the primary matrix for pharmacokinetic analysis.
-
Sampling Time Points: Blood samples (approximately 0.3 mL) should be collected from the tail vein at various time points post-administration, for example: 0.08, 0.25, 0.5, 0.75, 1, 2, 3, 4, 6, 8, 12, and 24 hours.
-
Sample Processing: Blood samples should be collected into heparinized tubes and immediately centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma. The resulting plasma samples should be stored at -80 °C until analysis.
Bioanalytical Method: UPLC-MS/MS
A sensitive and reliable ultra-high performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) method is essential for the quantification of this compound in plasma.[2]
-
Sample Preparation:
-
Thaw the plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add an internal standard solution.
-
Precipitate the plasma proteins by adding a solvent like acetonitrile (B52724).
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 × 100 mm, 1.7 μm) is suitable for separation.[2]
-
Mobile Phase: A gradient elution with a mixture of 0.2% formic acid in water (A) and acetonitrile (B) is typically used.[2]
-
Flow Rate: A flow rate of around 0.3-0.4 mL/min is common.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40 °C.
-
-
Mass Spectrometric Conditions:
Visualizations
Experimental Workflow
Caption: Experimental workflow for pharmacokinetic studies.
Bioanalytical Sample Processing
Caption: Plasma sample preparation for UPLC-MS/MS analysis.
References
- 1. Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood [mdpi.com]
- 2. Pharmacokinetic studies of six major 2-(2-phenylethyl) chromones in rat plasma using ultra high performance liquid chromatography with tandem mass spectrometry after oral administration of agarwood ethanol extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methoxy-2-(2-phenylethyl)chromone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Methoxy-2-(2-phenylethyl)chromone synthesis. The information is based on established synthetic protocols and addresses common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most efficient and common method for synthesizing this compound?
A1: A highly effective and frequently employed method is a three-step synthesis involving a Claisen condensation as the key step. This approach is generally favored due to its efficiency and relatively high yields. The process begins with the condensation of an appropriate o-hydroxyacetophenone with an ester, followed by an acid-catalyzed intramolecular cyclization to form the chromone (B188151) ring.
Q2: Are there alternative synthetic routes to the Claisen condensation method?
A2: Yes, other methods for chromone synthesis exist, though they may be less direct or result in lower yields for this specific compound. These include:
-
Baker-Venkataraman Rearrangement: This method involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization to the chromone.[1][2]
-
Kostanecki-Robinson Reaction: This reaction synthesizes chromones from o-hydroxyaryl ketones and aliphatic acid anhydrides, but it can sometimes lead to the formation of coumarins as byproducts.
-
Simonis Reaction: This involves the condensation of phenols with β-ketoesters. The reaction can yield either chromones or coumarins depending on the reaction conditions and the structure of the reactants.[3]
Q3: What are the critical starting materials for the Claisen condensation route to this compound?
A3: The primary starting materials are:
-
2'-Hydroxy-5'-methoxyacetophenone (B48926): This provides the phenolic ring and the acetyl group for the formation of the chromone core with the desired methoxy (B1213986) substituent at the 6-position.
-
Ethyl 3-phenylpropanoate: This ester provides the 2-(2-phenylethyl) side chain of the target molecule.
Q4: How can I purify the final product, this compound?
A4: Standard purification techniques for organic compounds are generally effective. The most common method is silica (B1680970) gel column chromatography . Other potential methods, depending on the nature of the impurities, include:
-
Recrystallization: This can be a highly effective method if a suitable solvent system is identified.
-
Preparative Thin-Layer Chromatography (TLC): Useful for small-scale purification.
-
High-Performance Liquid Chromatography (HPLC): Can be employed for achieving very high purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via the Claisen condensation route.
Problem 1: Low yield in the Claisen Condensation Step (Formation of the 1,3-Diketone Intermediate)
| Potential Cause | Recommended Solution |
| Incomplete enolate formation. | Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of the 2'-hydroxy-5'-methoxyacetophenone. Using weaker bases like sodium ethoxide may result in lower yields.[4] |
| Side reactions, such as self-condensation of the ester. | Add the 2'-hydroxy-5'-methoxyacetophenone dropwise to a suspension of the base to pre-form the enolate before adding the ethyl 3-phenylpropanoate. This minimizes the concentration of the ester in the presence of the base, reducing the likelihood of self-condensation. |
| Reaction temperature is too low. | Carrying out the condensation at reflux temperature can significantly reduce reaction time and increase the yield.[5] |
| Presence of moisture or protic solvents. | Ensure all glassware is oven-dried and use anhydrous solvents (e.g., anhydrous THF). Moisture will quench the strong base and inhibit enolate formation. |
Problem 2: Incomplete or low-yielding cyclization to the chromone
| Potential Cause | Recommended Solution |
| Insufficient acid catalyst. | The cyclization of the 1,3-diketone intermediate is acid-catalyzed. Ensure a sufficient amount of a strong acid, such as concentrated hydrochloric acid (HCl) or sulfuric acid (H2SO4), is used. |
| Reaction conditions are too harsh, leading to degradation. | While strong acid is needed, excessively high temperatures or prolonged reaction times can lead to decomposition. A common and effective method is refluxing in methanol (B129727) with a catalytic amount of HCl.[5] |
| The 1,3-diketone intermediate is not pure enough. | Impurities from the Claisen condensation can interfere with the cyclization. It may be beneficial to purify the intermediate 1,3-diketone before proceeding with the cyclization step. |
Problem 3: Difficulty in purifying the final product
| Potential Cause | Recommended Solution |
| Presence of unreacted starting materials. | Optimize the stoichiometry of the reactants in the Claisen condensation to ensure complete consumption of the limiting reagent. Monitor the reaction progress using TLC. |
| Formation of closely related byproducts. | Careful optimization of the mobile phase for column chromatography is crucial. A gradient elution may be necessary to separate compounds with similar polarities. Consider using alternative purification methods like recrystallization if column chromatography is ineffective. |
| Product is contaminated with residual base or acid. | Perform a thorough aqueous workup after the reaction to remove any residual acid or base. Washing the organic layer with a saturated sodium bicarbonate solution will neutralize any remaining acid, and a brine wash will help to remove water. |
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-(2-phenylethyl)chromones
| Entry | Starting Acetophenone | Base | Cyclization Conditions | Yield (%) | Reference |
| 1 | 2',6'-Dihydroxyacetophenone | NaH | Refluxing MeOH with HCl | 80 | [5] |
| 2 | 2',4'-Dihydroxyacetophenone | NaH | Refluxing MeOH with HCl | 73 | [5] |
| 3 | 2'-Hydroxyacetophenone | NaH | Refluxing AcOH with HCl | - | [5] |
| 4 | 2'-Hydroxy-4'-methoxyacetophenone | NaH | Refluxing MeOH with HCl | 55 | [5] |
Note: The yields reported are for the overall three-step synthesis of different 2-(2-phenylethyl)chromone (B1200894) derivatives and demonstrate the efficiency of the optimized conditions.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from the efficient synthesis of 2-(2-phenylethyl)chromones.[5]
Step 1: Claisen Condensation
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2'-hydroxy-5'-methoxyacetophenone (1.0 equivalent) in anhydrous THF dropwise at room temperature.
-
Heat the mixture to reflux for 1 hour to ensure complete formation of the enolate.
-
Cool the reaction mixture to room temperature and add ethyl 3-phenylpropanoate (1.1 equivalents) dropwise.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure to obtain the crude 1,3-diketone intermediate.
Step 2: Acid-Catalyzed Cyclization
-
Dissolve the crude 1,3-diketone from the previous step in methanol.
-
Add a catalytic amount of concentrated hydrochloric acid (HCl).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. CAS 2021-28-5: Ethyl 3-phenylpropanoate | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. An efficient procedure for the preparation of natural products bearing the 2-(2-phenylethyl)chromone skeleton - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isolation and Purification of 6-Methoxy-2-(2-phenylethyl)chromone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of 6-Methoxy-2-(2-phenylethyl)chromone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental workflow.
Issue 1: Low Yield of this compound After Extraction and Initial Purification
-
Question: My initial extraction from agarwood followed by preliminary purification steps has resulted in a very low yield of the target compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors, from the initial extraction to losses during chromatographic steps. Here’s a systematic approach to troubleshooting:
-
Extraction Efficiency: Ensure the solvent and method are optimal for extracting 2-(2-phenylethyl)chromones. Ultrasonic or microwave-assisted extraction with solvents like ethanol (B145695) or methanol (B129727) can be more efficient than simple maceration.
-
Chromatographic Losses: Irreversible adsorption onto the stationary phase, especially with silica (B1680970) gel, can be a significant source of sample loss. Consider using a less active stationary phase or deactivating the silica gel.
-
Compound Degradation: Although chromones are generally stable, prolonged exposure to harsh conditions (e.g., strong acids or bases, high temperatures) during workup can lead to degradation.
-
Incomplete Elution: The chosen solvent system for chromatography might not be strong enough to elute the compound completely from the column. A gradient elution might be necessary.
-
Handling Errors: Ensure all transfers of solutions are quantitative and that the drying agent is thoroughly washed to recover all dissolved product.
-
Issue 2: Co-elution of Structurally Similar Chromones During HPLC Purification
-
Question: I am having difficulty separating this compound from other chromone (B188151) derivatives that have very similar retention times in my HPLC runs. How can I improve the resolution?
-
Answer: Co-elution of isomers and other closely related 2-(2-phenylethyl)chromones is a common challenge due to their similar polarities and structures. Here are some strategies to enhance separation:
-
Optimize Mobile Phase:
-
Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. A shallower gradient or isocratic elution with a fine-tuned solvent composition can improve resolution.
-
pH Modification: Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can suppress the ionization of any phenolic hydroxyl groups on co-eluting chromones, leading to sharper peaks and potentially altered retention times.
-
-
Change Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different selectivity. For example, a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase can offer different interactions compared to a standard C18 column.
-
Temperature Control: Operating the column at a controlled, slightly elevated temperature can sometimes improve peak shape and resolution.
-
Reduce Flow Rate: Decreasing the flow rate can increase the number of theoretical plates and improve separation, although it will also increase the run time.
-
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What are the main challenges in isolating this compound from its natural source, agarwood?
-
A1: The primary challenge is the complex chemical composition of agarwood. It contains a multitude of structurally similar 2-(2-phenylethyl)chromone (B1200894) derivatives and sesquiterpenoids. This makes the separation of the target compound from these impurities difficult, often requiring multiple chromatographic steps.
-
-
Q2: What is a typical purity level I can expect for this compound after purification?
-
A2: With optimized multi-step purification protocols, including preparative HPLC, it is possible to achieve high purity. For instance, commercial suppliers offer this compound with a purity of over 99%.[1]
-
Experimental Procedures
-
Q3: Can you provide a starting point for a silica gel column chromatography protocol for the initial purification of this compound?
-
A3: A common approach is to use a step-gradient elution. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding ethyl acetate (B1210297). For example, you could start with 100% hexane and incrementally increase the ethyl acetate concentration (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate). The fractions should be monitored by thin-layer chromatography (TLC) to identify those containing the target compound.
-
-
Q4: What are the key considerations for developing a preparative HPLC method for the final purification of this compound?
-
A4: The goal is to maximize throughput while achieving the desired purity. Start with an analytical scale method to optimize the separation. Then, scale up to a preparative column with a similar stationary phase. You will need to adjust the flow rate and injection volume according to the column dimensions. A gradient elution is often preferred to ensure good separation and reasonable run times.
-
-
Q5: Are there any specific recommendations for the crystallization of this compound to improve its purity?
-
A5: While specific crystallization conditions for this compound are not widely published, general principles can be applied. A common technique is slow evaporation of a solvent in which the compound is moderately soluble. Solvents like methanol, ethanol, or mixtures of ethyl acetate and hexane could be good starting points. The key is to allow the crystals to form slowly, which favors the incorporation of the correct molecules into the crystal lattice and excludes impurities.
-
Data Presentation
Table 1: Comparison of Purification Techniques for Chromone Derivatives (General)
| Purification Technique | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Silica Gel Column Chromatography | 80-95% | Moderate to High | High loading capacity, low cost. | Can lead to irreversible adsorption and sample loss; lower resolution for very similar compounds. |
| Sephadex LH-20 Column Chromatography | 85-98% | Moderate | Good for separating compounds with different sizes and aromaticity. | Slower flow rates; may not resolve isomers effectively. |
| Preparative HPLC | >98% | Lower | High resolution, excellent for separating isomers and achieving high purity. | Lower loading capacity, higher cost of solvents and columns. |
Note: The values in this table are typical for chromone derivatives and may vary for this compound depending on the complexity of the initial extract.
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase). Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.
-
Fraction Collection: Collect fractions of a suitable volume and monitor their composition using TLC.
-
Compound Identification: Combine the fractions that contain the pure desired compound based on the TLC analysis.
Protocol 2: General Procedure for Preparative HPLC
-
Method Development (Analytical Scale): Develop a separation method on an analytical HPLC system. A C18 column is a good starting point. Optimize the mobile phase (e.g., a gradient of water with 0.1% formic acid and acetonitrile) to achieve baseline separation of the target peak from impurities.
-
Scale-Up: Choose a preparative column with the same stationary phase as the analytical column. Scale up the flow rate and injection volume based on the column dimensions.
-
Sample Preparation: Dissolve the partially purified sample in the initial mobile phase and filter it through a 0.45 µm filter.
-
Purification: Inject the sample onto the preparative HPLC system and run the scaled-up method.
-
Fraction Collection: Use a fraction collector to collect the eluent corresponding to the peak of this compound.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC. Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A typical experimental workflow for the isolation and purification of this compound.
Caption: A logical troubleshooting workflow for addressing low purity and yield.
References
Technical Support Center: Optimizing HPLC Separation of 2-(2-Phenylethyl)chromone Isomers
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of 2-(2-phenylethyl)chromone (B1200894) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating 2-(2-phenylethyl)chromone isomers?
The main difficulty lies in the structural similarity of the isomers. Positional isomers may only differ in the location of a single functional group, while stereoisomers (diastereomers and enantiomers) have identical connectivity and very similar physicochemical properties, such as polarity and mass-to-charge ratio.[1] This similarity results in nearly identical interactions with the stationary and mobile phases, making baseline separation difficult to achieve without careful method optimization.[1]
Q2: Which HPLC mode is most suitable for separating these isomers: Reversed-Phase (RP) or Normal-Phase (NP)?
Reversed-Phase HPLC (RP-HPLC) is the most common and versatile technique for separating 2-(2-phenylethyl)chromone analogues and their isomers.[1][2] It employs a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile (B52724)/water or methanol/water).[3] However, for isomers with significant differences in polar functional groups, Normal-Phase (NP) or Hydrophilic Interaction Liquid Chromatography (HILIC) can offer alternative selectivity and may be worth exploring if RP-HPLC fails to provide adequate resolution.[1]
Q3: How do I select the appropriate stationary phase (column)?
Column selection is a critical factor in achieving separation.[4]
-
For Positional Isomers: A standard C18 column is the typical starting point. If resolution is poor, consider columns that offer different selectivity mechanisms. Phenyl-based columns can provide unique π-π interactions with the aromatic rings in the chromone (B188151) structure, which can significantly alter selectivity compared to a C18 phase.[1][5]
-
For Diastereomers: Diastereomers have different physical properties and can often be separated on standard achiral columns like C18 or Phenyl .[6][7] The key is to optimize the mobile phase and temperature to exploit the subtle differences between the molecules.
-
For Enantiomers: Enantiomers have identical properties in an achiral environment and will not be separated on standard columns. Their resolution requires a Chiral Stationary Phase (CSP) .[8] Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and effective for separating a broad range of chiral compounds.[8]
Q4: Should I use an isocratic or a gradient elution?
The choice depends on the complexity of your sample.[9]
-
Isocratic Elution (constant mobile phase composition) is suitable for simple mixtures where the isomers elute closely together.
-
Gradient Elution (mobile phase composition changes during the run) is more effective for complex mixtures containing isomers with a wider range of polarities or when analyzing crude reaction mixtures.[9][10] A gradient can reduce analysis time and sharpen the peaks of strongly retained compounds.[3][9]
Q5: How does the mobile phase pH affect the separation of chromone isomers?
The pH of the mobile phase is a critical parameter, especially if the chromone isomers have ionizable functional groups (acidic or basic).[9] Analyzing an ionizable compound at a pH near its pKa can lead to broad or split peaks because the analyte exists in both ionized and non-ionized forms, which have different retention times. For sharp, symmetrical peaks, the mobile phase pH should be adjusted to be at least 2 units away from the analyte's pKa.[9] Using buffers can help maintain a stable pH and improve peak shape.[11]
Q6: What is the role of temperature in optimizing separation?
Temperature is a powerful tool for optimizing resolution.
-
Viscosity: Increasing temperature lowers the mobile phase viscosity, which can lead to higher efficiency, sharper peaks, and lower backpressure.[9]
-
Selectivity: Temperature can also alter the selectivity (the relative retention of two compounds), which can sometimes dramatically improve the separation of closely eluting isomers.[9][12] It is recommended to evaluate the separation at different temperatures (e.g., 25°C, 35°C, 45°C) to find the optimal condition.[2]
Troubleshooting Guides
Problem: Poor Resolution or Co-elution of Isomers
Poor resolution is one of the most common issues. A systematic approach based on the fundamental resolution equation (which involves efficiency, selectivity, and retention factor) is the most effective way to solve this problem.[13][14]
Caption: A logical workflow for systematically improving HPLC peak resolution.
Table 1: Strategies for Improving Resolution of 2-(2-phenylethyl)chromone Isomers
| Parameter to Change | Strategy | Expected Outcome | Considerations |
| Retention Factor (k') | Decrease mobile phase strength (e.g., lower the percentage of acetonitrile or methanol). | Increases retention time and may improve resolution for early-eluting peaks.[14] | Can significantly increase analysis time. Aim for k' values between 2 and 10 for optimal results. |
| Selectivity (α) | Change the organic modifier (e.g., switch from acetonitrile to methanol, or vice-versa). | Can alter elution order and significantly change the relative spacing of peaks.[13] | Methanol and acetonitrile have different properties and can provide unique selectivities. |
| Change the stationary phase (e.g., from C18 to a Phenyl column). | Provides a different interaction mechanism (π-π interactions), which is highly effective for aromatic compounds like chromones.[5] | Requires purchasing a new column but is often the most powerful way to improve selectivity.[14] | |
| Adjust the mobile phase pH. | Alters the ionization state of analytes, which can change retention and selectivity. | Only effective if isomers have different pKa values. Ensure pH is compatible with the column. | |
| Efficiency (N) | Use a longer column or a column with smaller particles (e.g., UHPLC). | Increases the number of theoretical plates, resulting in narrower peaks and better resolution.[14] | Increases backpressure. A UHPLC system may be required for sub-2 µm particles. |
| Lower the flow rate. | Often improves efficiency and resolution by allowing more time for analyte partitioning.[12] | Increases analysis time. | |
| Adjust the temperature. | Can improve efficiency (by reducing viscosity) and also change selectivity.[9][12] | Effects can be unpredictable; requires empirical testing. |
Problem: Peak Tailing
Peak tailing is a distortion where the trailing edge of a peak is broader than the leading edge. It can compromise resolution and lead to inaccurate quantification.[11][15]
Caption: A decision tree for diagnosing and fixing peak tailing in HPLC.
Common Causes and Solutions for Peak Tailing:
-
Secondary Silanol Interactions: Acidic silanol groups on the silica (B1680970) stationary phase can interact strongly with basic functional groups on the chromone molecules.[9]
-
Column Overload: Injecting too much sample can saturate the stationary phase.[9][11]
-
Solution: Reduce the injection volume or dilute the sample.[9]
-
-
Mismatched Injection Solvent: Dissolving the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[9]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.[9]
-
-
Column Contamination or Voids: Accumulation of contaminants at the column inlet or the formation of a void in the packing material can disrupt the sample band.[9][11]
-
Solution: Flush the column with a strong solvent. If a void has formed, the column will likely need to be replaced.[9] Using a guard column can help extend the life of the analytical column.
-
-
Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause band broadening.[9]
-
Solution: Use tubing with the smallest possible internal diameter and keep lengths to a minimum. Ensure all fittings are properly tightened.[16]
-
Experimental Protocols
Protocol 1: General Method Development for Isomer Separation
This protocol outlines a systematic approach for developing a separation method for 2-(2-phenylethyl)chromone isomers using RP-HPLC.
-
Analyte and Standard Preparation: Prepare a stock solution of the isomeric mixture at approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol. Dilute further as needed.
-
Initial Column and Mobile Phase Selection:
-
Column: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
-
Run a Scouting Gradient: Perform a fast, wide gradient to determine the approximate elution conditions.[1]
-
Flow Rate: 1.0 mL/min.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to monitor at multiple wavelengths and check for peak purity.
-
-
Optimize the Gradient: Based on the scouting run, create a shallower gradient around the elution point of the isomers to maximize resolution.
-
Further Optimization: If co-elution persists, systematically vary other parameters as outlined in the troubleshooting guide, such as changing the organic modifier to methanol, adjusting the temperature, or trying a column with different selectivity (e.g., a Phenyl column).[1]
Protocol 2: Mobile Phase Preparation (Reversed-Phase)
This protocol describes the preparation of a typical mobile phase for the analysis of chromones.[9]
-
Materials: HPLC-grade water, HPLC-grade acetonitrile (or methanol), HPLC-grade formic acid (or acetic acid), 0.45 µm solvent filtration apparatus.
-
Prepare the Aqueous Component (Phase A):
-
Measure the required volume of HPLC-grade water into a clean flask.
-
If an acid modifier is needed, add the specified amount to achieve the desired concentration (e.g., 1 mL of formic acid per 1 L of water for 0.1% v/v).
-
Filter the aqueous phase through a 0.45 µm filter to remove particulate matter and degas the solvent.
-
-
Prepare the Organic Component (Phase B):
-
Measure the required volume of HPLC-grade acetonitrile or methanol. It is also good practice to filter the organic solvent.
-
-
Mobile Phase Setup:
-
For isocratic elution , accurately measure and mix the aqueous and organic components in the desired ratio in a clean solvent reservoir bottle.
-
For gradient elution , place the prepared aqueous and organic components in their respective solvent reservoir bottles connected to the HPLC pump.
-
Protocol 3: System Suitability Test
A system suitability test (SST) is performed before sample analysis to ensure the chromatographic system is performing correctly.
-
Prepare a System Suitability Solution: This solution should contain the main chromone isomer(s) of interest. If possible, it should be a mixture where the isomers are known to be a "critical separation pair" (i.e., the most difficult to separate).
-
Equilibrate the System: Run the mobile phase through the entire system until a stable baseline is achieved.
-
Perform Replicate Injections: Inject the system suitability solution at least five times.[9]
-
Evaluate Key Parameters:
-
Retention Time (RT): The relative standard deviation (RSD) should typically be less than 1%.
-
Peak Area: The RSD should typically be less than 2%.
-
Resolution (Rs): The resolution between the critical pair should be greater than 1.5.
-
Tailing Factor (T): The tailing factor should be between 0.9 and 1.5.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mastelf.com [mastelf.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. chromtech.com [chromtech.com]
- 15. chromacademy.com [chromacademy.com]
- 16. chromtech.com [chromtech.com]
solubility issues of 6-Methoxy-2-(2-phenylethyl)chromone in biological assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 6-Methoxy-2-(2-phenylethyl)chromone in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a natural product belonging to the 2-(2-phenylethyl)chromone (B1200894) (PEC) class of compounds.[1][2][3] These compounds are primarily isolated from agarwood, the resinous heartwood of Aquilaria species.[1] PECs, including this methoxy (B1213986) derivative, have garnered significant interest for their diverse pharmacological properties, which include anti-inflammatory, neuroprotective, and cytotoxic activities.[4] This makes them valuable candidates for investigation in various biological assays related to cancer, inflammation, and neurodegenerative diseases.
Q2: I am observing precipitation after adding my this compound stock solution to my aqueous assay buffer. What is the likely cause?
A2: Precipitation upon addition to aqueous media is a strong indication that the compound has poor water solubility, a common issue with many natural products.[5] While likely soluble in organic solvents like DMSO, the final concentration in your aqueous assay buffer may have exceeded its solubility limit, causing it to crash out of solution. This can lead to inaccurate and unreliable assay results.[6]
Q3: What is a good starting solvent to dissolve this compound?
A3: While specific data for this compound is limited, the parent compound, 2-(2-phenylethyl)chromone, is reported to be soluble in DMSO at concentrations as high as 65 mg/mL.[7] Therefore, DMSO is a recommended starting solvent for preparing a high-concentration stock solution.
Q4: How can I determine the maximum soluble concentration of this compound in my specific assay medium?
A4: It is highly recommended to perform a kinetic solubility test. This involves preparing a series of dilutions of your compound from a concentrated DMSO stock into your final assay buffer. After a set incubation time (e.g., 1-2 hours) at the assay temperature, visually inspect the solutions for any signs of precipitation (cloudiness or visible particles). You can also measure turbidity using a plate reader at a wavelength around 600-650 nm to quantify precipitation.[5] The highest concentration that remains clear is your working solubility limit.
Q5: Could the observed biological effect in my assay be an artifact of compound precipitation?
A5: Yes, this is a critical concern. Compound precipitation or aggregation can lead to false-positive results through non-specific mechanisms that are not related to the intended biological target.[6][8] It is crucial to ensure your compound is fully dissolved at the tested concentrations. Signs of solubility-related artifacts can include a very steep or bell-shaped dose-response curve.[8] Visual inspection of cell culture wells under a microscope for precipitates is also a good practice in cell-based assays.[9]
Troubleshooting Guide for Solubility Issues
Initial Stock Solution Preparation
The first step is to ensure the compound is fully dissolved in a suitable organic solvent.
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% Dimethyl Sulfoxide (DMSO) | High solubilizing power for many poorly soluble compounds. A related compound shows high solubility in DMSO.[7] |
| Stock Concentration | 10-20 mM | A concentrated stock minimizes the volume of organic solvent added to the final assay, reducing potential solvent toxicity. |
| Dissolution Method | Vortexing, gentle warming (37°C), or sonication | These methods can help break down solid particles and facilitate complete dissolution.[5] |
| Storage | -20°C or -80°C in small, single-use aliquots | Prevents degradation from repeated freeze-thaw cycles.[10] |
Working Solution and Assay Dilution Strategies
Precipitation often occurs when the DMSO stock is diluted into an aqueous buffer. The following strategies can help mitigate this issue.
| Strategy | Description | Key Considerations |
| Co-Solvent Use | Incorporate a water-miscible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) into your assay buffer. | The final concentration of the co-solvent must be compatible with your assay system (e.g., cell viability, enzyme activity).[9][11] |
| Serial Dilution | Instead of a single large dilution, perform serial dilutions of the DMSO stock into the assay buffer. | This gradual reduction in solvent concentration can prevent the compound from immediately precipitating.[9] |
| pH Adjustment | If the compound has ionizable groups, adjusting the pH of the buffer can sometimes increase solubility. | The final pH must be within the viable range for your cells or optimal for your enzyme.[11] |
| Use of Surfactants | Low concentrations of non-ionic surfactants (e.g., Tween-80, Pluronic F-68) can help maintain compound solubility. | Surfactants can interfere with some biological assays, so their compatibility must be tested.[11] |
| Complexation | Using cyclodextrins can encapsulate the hydrophobic compound, increasing its aqueous solubility. | This adds another component to the assay system that needs to be controlled for.[12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out a precise amount of this compound (Molecular Weight: ~280.32 g/mol ). For example, weigh 2.8 mg of the compound.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration. For 2.8 mg, this would be 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If particulates are still visible, place the vial in a 37°C water bath for 5-10 minutes and vortex again. Alternatively, sonicate the vial for 5-10 minutes.
-
Inspection: Visually confirm that all solid material has dissolved and the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C or -80°C, protected from light.[10]
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
-
Prepare Serial Dilutions: From your 10 mM DMSO stock, prepare a series of dilutions in DMSO (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).
-
Dilution into Assay Buffer: Add a fixed volume of each DMSO dilution to your final assay buffer (e.g., add 2 µL of each DMSO stock to 98 µL of buffer to achieve final concentrations of 100 µM, 40 µM, 20 µM, 10 µM, etc.). Ensure the final DMSO concentration is consistent across all wells and is tolerated by your assay.
-
Incubation: Incubate the plate at your experimental temperature (e.g., 37°C) for 1-2 hours.
-
Analysis:
-
Visual Inspection: Carefully inspect each well for any signs of cloudiness or precipitate.
-
Microscopic Examination: For cell-based assays, examine the wells under a microscope to check for crystalline structures.
-
(Optional) Turbidity Measurement: Read the absorbance of the plate at a wavelength between 600-650 nm. An increase in absorbance compared to a buffer-only control indicates precipitation.
-
-
Determination: The highest concentration that remains clear is the upper limit for your subsequent biological assays.
Visual Guides
Below are diagrams illustrating key workflows and concepts for addressing solubility issues.
Caption: A logical workflow for troubleshooting precipitation issues.
Caption: Recommended dilution strategy to minimize precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. molnova.cn:443 [molnova.cn:443]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-(2-Phenylethyl)chromone | TargetMol [targetmol.com]
- 8. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Mass Spectrometry Analysis of 2-(2-Phenylethyl)chromones
Welcome to the technical support center for the mass spectrometry analysis of 2-(2-phenylethyl)chromones. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the fragmentation of these compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am not observing the expected molecular ion peak for my 2-(2-phenylethyl)chromone (B1200894). What could be the issue?
A1: The absence of a molecular ion peak can be due to several factors:
-
In-source Fragmentation: The compound might be fragmenting in the ion source before mass analysis. This is common for thermally labile compounds.
-
Troubleshooting:
-
Reduce the ion source temperature.
-
Lower the capillary voltage to minimize in-source collision-induced dissociation.[1]
-
Optimize the cone or fragmentor voltage to favor the molecular ion.
-
-
-
Sample Purity: The sample may be impure, or the compound of interest may be at a very low concentration.
-
Troubleshooting:
-
Verify the purity of your sample using other analytical techniques like NMR or HPLC-UV.
-
Increase the concentration of the sample being injected.
-
-
-
Ionization Mode: The chosen ionization mode (e.g., ESI, APCI) or polarity (positive/negative) may not be optimal for your specific analyte.
Q2: What are the characteristic fragmentation patterns for 2-(2-phenylethyl)chromones that I should expect to see?
A2: The most characteristic fragmentation behavior of 2-(2-phenylethyl)chromones is the cleavage of the CH2-CH2 bond between the chromone (B188151) and the phenyl moieties.[5][6] This leads to two main types of fragment ions: those corresponding to the substituted chromone moiety and those corresponding to the substituted benzyl (B1604629) moiety.
Additionally, retro-Diels-Alder (RDA) fragmentation is common in chromone systems, which involves the cleavage of the C-ring.[7][8]
Q3: My fragmentation pattern is inconsistent between runs. What could be causing this variability?
A3: Inconsistent fragmentation can arise from several sources:
-
Fluctuating Instrument Parameters:
-
Troubleshooting: Ensure that the collision energy, source temperature, and gas pressures are stable and consistent between runs. Daily calibration and performance checks are recommended.[9]
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of your analyte, leading to variable fragmentation.[4]
-
Carryover: Residual sample from a previous injection can interfere with the current analysis.
-
Troubleshooting: Implement a robust wash cycle for the autosampler and injection port between samples. Running blank injections can help identify and mitigate carryover.[10]
-
Q4: I am observing unexpected fragment ions that I cannot attribute to the structure of my 2-(2-phenylethyl)chromone. What is their origin?
A4: Unexpected ions can originate from:
-
Contaminants: The sample, solvent, or LC-MS system may be contaminated.
-
Adduct Formation: The molecular ion can form adducts with salts or solvents (e.g., [M+Na]+, [M+K]+, [M+CH3CN]+).
-
Troubleshooting: Use high-purity water and solvents. Minimize the use of non-volatile salts in the mobile phase. If adducts are unavoidable, they can sometimes be used for confirmation of the molecular weight.
-
-
In-source Reactions: Some compounds can undergo reactions such as oxidation or reduction in the ion source.
-
Troubleshooting: Optimize source conditions, particularly temperature and voltages, to minimize such reactions.[1]
-
Data Presentation: Common Fragment Ions
The following table summarizes common fragment ions observed in the mass spectra of substituted 2-(2-phenylethyl)chromones. The presence and relative abundance of these ions can help in the structural elucidation.
| Fragment Type | m/z | Description |
| Benzyl Fragments | 91 | Unsubstituted benzyl cation [C7H7]+ |
| 107 | Hydroxybenzyl cation [C7H6+OH]+ | |
| 121 | Methoxybenzyl cation [C7H6+OCH3]+ | |
| 137 | Hydroxy, methoxybenzyl cation [C7H5+OH+OCH3]+ | |
| Chromone Fragments | 160 | Unsubstituted chromone fragment [C10H8O2]+ |
| 176 | Hydroxy-substituted chromone fragment [C10H7O2+OH]+ | |
| 190 | Methoxy-substituted chromone fragment [C10H7O2+OCH3]+ | |
| 220 | Di-methoxy-substituted chromone fragment [C10H6O2+OCH3x2]+ |
Data synthesized from references[5][6].
Experimental Protocols
Sample Preparation for LC-MS Analysis
-
Stock Solution Preparation: Accurately weigh a small amount of the 2-(2-phenylethyl)chromone standard and dissolve it in a suitable solvent (e.g., methanol (B129727), acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Preparation: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition.
-
Sample Extraction (if applicable): For samples from biological matrices, perform a suitable extraction procedure such as solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering compounds.[4]
-
Filtration: Filter all samples and standards through a 0.22 µm syringe filter before injection to prevent clogging of the LC system and MS source.
LC-MS/MS Methodological Parameters
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B), both containing an additive to promote ionization (e.g., 0.1% formic acid for positive ion mode).[4]
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) is most common for these compounds.[12]
-
Scan Mode: Full scan for molecular ion identification and product ion scan for fragmentation analysis.
-
Source Parameters:
-
Capillary Voltage: Optimize for maximum signal intensity and minimal in-source fragmentation (typically 3-4 kV).[1]
-
Source Temperature: Optimize to ensure efficient desolvation without thermal degradation (e.g., 120-150 °C).
-
Desolvation Gas Flow and Temperature: Optimize for efficient solvent evaporation.
-
-
Collision Energy (for MS/MS): Perform a collision energy ramp to determine the optimal energy for generating informative fragment ions.
-
Visualizations
Fragmentation Pathway of a Generic 2-(2-phenylethyl)chromone
Caption: Primary fragmentation pathways of 2-(2-phenylethyl)chromones.
Troubleshooting Workflow for Poor MS Signal
Caption: A logical workflow for troubleshooting poor MS signal.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Fragmentation of protonated 2-(2-phenylethyl)chromones from agarwood: the diagnostic role of ion/neutral complexes as reactive intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromforum.org [chromforum.org]
- 10. cgspace.cgiar.org [cgspace.cgiar.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
enhancing the stability of 6-Methoxy-2-(2-phenylethyl)chromone in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxy-2-(2-phenylethyl)chromone. The information herein is designed to help address common stability issues encountered in solution-based experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a decrease in purity over a short period. What are the potential causes?
A1: A decrease in the purity of this compound in solution can be attributed to several factors, primarily chemical degradation. Potential causes include:
-
Hydrolysis: The chromone (B188151) ring system can be susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to the opening of the pyrone ring.
-
Oxidation: The presence of dissolved oxygen or oxidizing agents in the solvent can lead to oxidative degradation of the molecule. Phenolic groups, if present as a result of demethylation, are particularly susceptible.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that lead to the degradation of the compound.[1][2] It is essential to handle and store solutions of chromone derivatives in light-protected containers.
-
Solvent Effects: The choice of solvent can significantly impact stability. Protic solvents may participate in degradation reactions, while reactive impurities in the solvent can also contribute to instability.
Q2: What are the initial steps to troubleshoot the instability of my this compound solution?
A2: To begin troubleshooting, a systematic approach is recommended. A forced degradation study can provide valuable insights into the degradation pathways and the intrinsic stability of the molecule.[2][3][4] This involves subjecting the compound to various stress conditions to intentionally induce degradation.[3][4]
Key steps include:
-
Conduct a Forced Degradation Study: Expose your compound in solution to stress conditions such as acid, base, oxidation, heat, and light.[3][5]
-
Develop a Stability-Indicating Analytical Method: Use a robust analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), to separate the parent compound from its degradation products.[6]
-
Identify Degradants: Characterize the major degradation products to understand the degradation pathways.
-
Evaluate Environmental Factors: Assess the impact of storage conditions (temperature, light exposure) and solution parameters (pH, dissolved oxygen) on stability.
Q3: How can I enhance the stability of this compound in my solution for experimental use?
A3: Several formulation strategies can be employed to improve the stability of your compound in solution:
-
pH Optimization: Determine the optimal pH range for stability by conducting experiments across a range of pH values. Using appropriate buffer systems can help maintain the desired pH.[1][[“]][8]
-
Use of Excipients:
-
Antioxidants: To mitigate oxidative degradation, consider adding antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or tocopherol to your formulation.[1][9]
-
Chelating Agents: If metal ions are suspected of catalyzing degradation, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.
-
-
Inert Atmosphere: For oxygen-sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[10]
-
Light Protection: Always store solutions in amber vials or wrap containers with aluminum foil to protect them from light-induced degradation.[9]
-
Solvent Selection: Use high-purity solvents and consider the use of co-solvents that may enhance stability.
-
Microencapsulation: For long-term stability or controlled release applications, microencapsulation can provide a protective barrier against environmental factors.[1][10]
Troubleshooting Guides
Issue 1: Rapid Degradation Observed in Aqueous Buffered Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| pH Instability | Perform a pH stability profile study. Prepare solutions in buffers ranging from pH 3 to 9. Analyze samples at initial and subsequent time points using a stability-indicating HPLC method. | Identification of a pH range where the compound exhibits maximum stability. |
| Oxidation | Prepare the solution using de-gassed buffer and store it under a nitrogen headspace. Compare the stability to a solution prepared under normal atmospheric conditions. If stability improves, consider adding an antioxidant. | Reduced formation of oxidative degradants and enhanced stability of the parent compound. |
| Hydrolysis | Analyze the degradation products using LC-MS to identify hydrolytic products. The degradation rate's dependence on pH will also indicate a hydrolytic pathway. | Confirmation of hydrolysis as a degradation pathway, guiding formulation adjustments to a more stable pH. |
Issue 2: Precipitation of the Compound from Solution Over Time
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility | Determine the equilibrium solubility of the compound in the chosen solvent system. | Understanding the solubility limits to avoid preparing supersaturated solutions. |
| Change in pH | Measure the pH of the solution upon precipitation. A shift in pH could affect solubility. | Confirmation if pH control is necessary to maintain solubility. |
| Use of Co-solvents | Evaluate the use of co-solvents (e.g., ethanol, propylene (B89431) glycol, PEG 400) to increase the solubility and stability of the compound. | Improved solubility and prevention of precipitation. |
| Complexation | Investigate the use of cyclodextrins to form inclusion complexes, which can enhance the solubility and stability of poorly soluble compounds.[10] | Increased apparent solubility and stability of the compound in aqueous media. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method for this compound.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute with mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 N HCl and dilute with mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 2 hours. Dilute with mobile phase.
-
Thermal Degradation: Place the solid compound in a hot air oven at 105°C for 24 hours. Dissolve a known amount in the mobile phase.
-
Photodegradation: Expose a solution of the compound (in a quartz cuvette) to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using an appropriate HPLC-UV or UPLC-MS/MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[4]
Protocol 2: HPLC Method for Stability Testing
Objective: To quantify this compound and its degradation products.
| Parameter | Condition |
| Instrumentation | HPLC system with a UV detector or a mass spectrometer. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). |
| Mobile Phase | Gradient elution using a mixture of acetonitrile (B52724) and water (with 0.1% formic acid).[6] |
| Flow Rate | 1.0 mL/min. |
| Detection Wavelength | Determined by UV-Vis scan of the compound (typically in the range of 250-350 nm for chromones). |
| Injection Volume | 10 µL. |
| Column Temperature | 30°C. |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
Caption: Troubleshooting decision tree.
References
- 1. jocpr.com [jocpr.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. biopharminternational.com [biopharminternational.com]
- 4. acdlabs.com [acdlabs.com]
- 5. ijper.org [ijper.org]
- 6. benchchem.com [benchchem.com]
- 7. consensus.app [consensus.app]
- 8. mdpi.com [mdpi.com]
- 9. scribd.com [scribd.com]
- 10. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Overcoming Resistance to 6-Methoxy-2-(2-phenylethyl)chromone in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with 6-Methoxy-2-(2-phenylethyl)chromone, particularly concerning the development of cellular resistance.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing decreased sensitivity to this compound over time. What are the potential causes?
A1: Decreased sensitivity, or acquired resistance, is a common phenomenon in cancer cell lines continuously exposed to a cytotoxic compound. The primary reasons can be multifaceted and include:
-
Increased Drug Efflux: Cancer cells may upregulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.[1]
-
Alterations in Drug Target: While the precise molecular target of this compound may not be fully elucidated, mutations or modifications in the target protein can prevent the compound from binding effectively.
-
Activation of Pro-Survival Signaling Pathways: Cells can activate signaling pathways that promote survival and inhibit apoptosis (programmed cell death), thereby counteracting the cytotoxic effects of the compound. The NF-κB pathway is a key player in promoting chemoresistance.[2][3]
-
Enhanced DNA Repair Mechanisms: If the compound induces DNA damage, resistant cells may enhance their DNA repair capacity to survive the treatment.[4]
-
Evasion of Apoptosis: Resistance can develop through the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak), making the cells less susceptible to programmed cell death.[5]
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: The most definitive way to confirm resistance is by determining the half-maximal inhibitory concentration (IC50) of the compound in your treated cell line and comparing it to the parental (non-resistant) cell line. A significant increase in the IC50 value indicates the development of resistance.[6] This is typically done using a cell viability assay, such as the MTT assay.
Q3: What are the initial troubleshooting steps if I observe inconsistent IC50 values for this compound?
A3: Inconsistent IC50 values can arise from various experimental factors. Here are some initial troubleshooting steps:
-
Compound Integrity: Ensure the stock solution of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and maintain a consistent and low passage number for your experiments, as high passage numbers can lead to phenotypic drift.
-
Cell Seeding Density: Ensure uniform cell seeding across all wells of your microplate, as variations in cell number will affect the results.
-
Assay Protocol Consistency: Strictly adhere to your established protocol for incubation times, reagent concentrations, and washing steps.
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular responses to treatments.
Troubleshooting Guides
Issue 1: Gradual loss of compound efficacy in long-term cultures.
Possible Cause: Development of acquired resistance in the cell line population.
Troubleshooting Steps:
-
Confirm Resistance: Perform an IC50 determination assay (e.g., MTT assay) to compare the sensitivity of the current cell line to a frozen stock of the original, untreated parental cell line. A rightward shift in the dose-response curve and a significantly higher IC50 value will confirm resistance.
-
Investigate Resistance Mechanisms:
-
Drug Efflux: Use a P-glycoprotein inhibitor (e.g., Verapamil) in combination with this compound. If the sensitivity is restored, it suggests the involvement of P-gp-mediated drug efflux.[7]
-
Apoptosis Evasion: Assess the levels of key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-3) using Western blotting to determine if the apoptotic pathway is dysregulated.
-
Pro-survival Signaling: Analyze the activation status of pro-survival pathways like NF-κB by examining the phosphorylation of key proteins (e.g., p65) via Western blot.
-
-
Develop a Resistant Cell Line Model: If confirmed, you can formally establish a resistant cell line by continuous exposure to escalating doses of the compound for further studies.
Issue 2: High variability in cell viability assay results.
Possible Cause: Inconsistent experimental procedures or technical errors.
Troubleshooting Steps:
-
Review Pipetting Technique: Ensure accurate and consistent pipetting of cells, media, and reagents. Use calibrated pipettes.
-
Check for Edge Effects: "Edge effects" in microplates can lead to uneven cell growth. To mitigate this, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media.
-
Optimize Cell Seeding Density: Perform a cell titration experiment to determine the optimal seeding density that allows for logarithmic growth throughout the duration of the assay.
-
Ensure Complete Solubilization of Formazan (B1609692): In MTT assays, ensure the formazan crystals are fully dissolved by the solubilization solution before reading the absorbance. Incomplete dissolution is a common source of variability.
-
Standardize Incubation Times: Use a precise timer for all incubation steps, especially for the addition of the compound and the viability reagent.
Data Presentation
Table 1: Representative Cytotoxicity of 2-(2-Phenylethyl)chromone (B1200894) Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| 2-(2-phenylethyl)chromone derivative 1 | K562 | Chronic Myelogenous Leukemia | 72.37 ± 0.20 | [8] |
| 2-(2-phenylethyl)chromone derivative 1 | BEL-7402 | Hepatocellular Carcinoma | 61.47 ± 0.22 | [8] |
| 2-(2-phenylethyl)chromone derivative 2 | K562 | Chronic Myelogenous Leukemia | 5.76 - 20.1 | [9] |
| 2-(2-phenylethyl)chromone derivative 2 | BEL-7402 | Hepatocellular Carcinoma | 5.76 - 20.1 | [9] |
| 2-(2-phenylethyl)chromone derivative 2 | SGC-7901 | Gastric Cancer | 5.76 - 20.1 | [9] |
| 6-hydroxy-2-(2-phenylethyl)chromone | PC12 | Pheochromocytoma | >40 |
Note: The IC50 values presented are for structurally related compounds and serve as a reference. The actual IC50 for this compound may vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol for Developing a Drug-Resistant Cell Line
This protocol describes a method for generating a cell line with acquired resistance to this compound.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Sterile culture flasks and plates
-
MTT assay reagents
Procedure:
-
Determine the initial IC50: Perform an MTT assay to determine the IC50 of this compound in the parental cell line.[4]
-
Initial Exposure: Culture the parental cells in a medium containing the compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Gradual Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of the compound in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Monitor and Passage: Continuously monitor the cells for signs of toxicity and proliferation. Passage the cells as they reach confluence. If significant cell death occurs, maintain the cells at the current concentration until they adapt.
-
Establish a Resistant Population: Continue this process of dose escalation until the cells can proliferate in a concentration of the compound that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental line.
-
Characterize the Resistant Line: Once a resistant population is established, confirm the degree of resistance by performing an IC50 determination and comparing it to the parental cells. The resistance index (RI) can be calculated as follows: RI = IC50 (resistant line) / IC50 (parental line).
-
Cryopreserve: Cryopreserve the resistant cell line at various passages for future experiments.
Protocol for MTT Cell Viability Assay
This protocol outlines the steps for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells to be tested
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: Workflow for the development of a drug-resistant cell line.
References
- 1. Targeting Apoptosis to Overcome Chemotherapy Resistance - Metastasis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Recent Research Progress of NF-κB Signaling on the Proliferation, Migration, Invasion, Immune Escape and Drug Resistance of Glioblastoma [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Interactions of multidomain pro-apoptotic and anti-apoptotic proteins in cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(2-Phenylethyl)chromone-Sesquiterpene Hybrids from Agarwood of Aquilaria sinensis: Characterization and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Five new 2-(2-phenylethyl)chromone derivatives and three new sesquiterpenoids from the heartwood of Aquilaria sinensis, an aromatic medicine in China - PMC [pmc.ncbi.nlm.nih.gov]
- 9. erc.bioscientifica.com [erc.bioscientifica.com]
Technical Support Center: Chiral Separation of 2-(2-Phenylethyl)chromone Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing a successful chiral separation method for 2-(2-phenylethyl)chromone (B1200894) enantiomers. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial challenges in separating 2-(2-phenylethyl)chromone enantiomers?
A1: The primary challenges often revolve around selecting the appropriate chiral stationary phase (CSP) and optimizing the mobile phase.[1][2] Due to the structural similarity of enantiomers, achieving baseline separation requires a highly selective system.[2] For flavonoid-like structures such as 2-(2-phenylethyl)chromone, polysaccharide-based CSPs are a common starting point.[3][4]
Q2: Which type of chiral stationary phase (CSP) is most likely to be effective for this separation?
A2: Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188) that are coated or immobilized on a silica (B1680970) support, have demonstrated broad applicability for the chiral separation of flavonoids and related compounds.[3][4][5] Immobilized polysaccharide CSPs are often more robust and allow for a wider range of solvents to be used in the mobile phase.[6]
Q3: How does the mobile phase composition affect the separation?
A3: The mobile phase plays a critical role in modulating the interactions between the enantiomers and the CSP, thereby influencing retention and resolution.[1] In normal-phase chromatography, the ratio of a nonpolar solvent (e.g., hexane) to a polar modifier (e.g., isopropanol (B130326) or ethanol) is a key parameter to optimize.[3] For reversed-phase chromatography, the organic modifier (e.g., acetonitrile (B52724) or methanol) and the pH of the aqueous phase can significantly impact the separation.[1]
Q4: Should I use normal-phase or reversed-phase chromatography?
A4: Both normal-phase and reversed-phase chromatography can be effective for chiral separations of flavonoids.[3][7] Normal-phase is often a good starting point for polysaccharide-based CSPs.[3] However, reversed-phase methods may be preferred for their compatibility with mass spectrometry and for samples in aqueous solutions. Screening in both modes is recommended to find the optimal separation conditions.[8]
Troubleshooting Guide
Issue 1: Poor or No Enantiomeric Resolution
Symptoms:
-
A single, sharp peak.
-
Broad, overlapping peaks with no clear valley between them.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not have the necessary stereoselectivity for 2-(2-phenylethyl)chromone. Screen a variety of CSPs, focusing on different polysaccharide derivatives (e.g., amylose vs. cellulose) and different functionalizations.[2][9] |
| Suboptimal Mobile Phase Composition | The mobile phase is not facilitating the differential interaction between the enantiomers and the CSP. Systematically vary the mobile phase composition. In normal phase, adjust the percentage and type of alcohol modifier.[1] In reversed phase, alter the organic modifier and the pH of the aqueous component.[1] |
| Incorrect Flow Rate | Chiral separations can be sensitive to flow rate. A lower flow rate often increases the interaction time with the CSP and can improve resolution.[1] |
| Inadequate Temperature Control | Temperature can significantly influence chiral recognition.[1] Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C) to see if resolution improves. |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Secondary Interactions | Unwanted interactions between the analyte and residual silanols on the silica support can cause tailing.[1] Adding a small amount of a basic or acidic modifier to the mobile phase (e.g., triethylamine (B128534) or trifluoroacetic acid) can help to mask these active sites. |
| Column Overload | Injecting too much sample can saturate the stationary phase and lead to broadened, tailing peaks.[1] Reduce the injection volume or the concentration of the sample. |
| Column Contamination | Contaminants from previous injections can create active sites on the column. Flush the column with a strong solvent to remove any strongly retained compounds.[6] |
Issue 3: Irreproducible Retention Times
Symptoms:
-
Significant shifts in the retention times of the enantiomer peaks between runs.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inadequate Column Equilibration | Chiral stationary phases may require longer equilibration times than achiral phases, especially after changing the mobile phase.[1] Ensure the column is fully equilibrated before starting a sequence of injections. |
| Mobile Phase Instability | Inconsistent preparation of the mobile phase can lead to shifts in retention.[1] Prepare fresh mobile phase daily and ensure accurate measurements of all components. |
| Temperature Fluctuations | Small changes in ambient temperature can affect retention times if a column oven is not used.[1] Utilize a column oven to maintain a stable temperature. |
Experimental Protocols
Protocol 1: Initial Screening of Chiral Stationary Phases
This protocol outlines a general approach to screen for a suitable CSP and mobile phase system for the chiral separation of 2-(2-phenylethyl)chromone.
-
CSP Selection:
-
Select a minimum of three polysaccharide-based CSPs (e.g., one amylose-based and two different cellulose-based columns).
-
-
Mobile Phase Preparation (Normal Phase):
-
Prepare stock solutions of n-Hexane and Isopropanol (IPA).
-
Create mobile phase mixtures with varying IPA content (e.g., 90:10, 80:20, 70:30 Hexane:IPA).
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength for 2-(2-phenylethyl)chromone (e.g., 254 nm).
-
Injection Volume: 5-10 µL
-
-
Procedure:
-
Equilibrate the first column with the initial mobile phase (e.g., 90:10 Hexane:IPA) until a stable baseline is achieved.
-
Inject a racemic standard of 2-(2-phenylethyl)chromone.
-
If no separation is observed, incrementally increase the percentage of the polar modifier (IPA).
-
Repeat the process for each selected CSP.
-
Protocol 2: Method Optimization
Once a promising CSP and mobile phase have been identified, this protocol can be used to fine-tune the separation.
-
Mobile Phase Modifier:
-
If using a normal phase system, evaluate different alcohol modifiers (e.g., ethanol, n-propanol) at the optimal percentage identified during screening.
-
-
Flow Rate Optimization:
-
With the optimized mobile phase, inject the standard at different flow rates (e.g., 0.5, 0.7, 1.0 mL/min) to determine the effect on resolution and analysis time.
-
-
Temperature Optimization:
-
Analyze the sample at various column temperatures (e.g., 15°C, 25°C, 35°C) to assess the impact on selectivity and resolution.
-
Data Presentation
The following tables provide an example of how to structure the quantitative data obtained during method development.
Table 1: CSP Screening Results (Normal Phase)
| CSP | Mobile Phase (Hexane:IPA) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| Amylose-1 | 90:10 | 8.5 | 9.2 | 1.2 |
| Cellulose-1 | 90:10 | 10.1 | 10.1 | 0.0 |
| Cellulose-2 | 80:20 | 7.3 | 8.1 | 1.8 |
Table 2: Mobile Phase Optimization on Cellulose-2 CSP
| Mobile Phase (Hexane:Modifier) | Modifier | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| 80:20 | IPA | 7.3 | 8.1 | 1.8 |
| 80:20 | Ethanol | 6.9 | 7.9 | 2.1 |
| 85:15 | Ethanol | 9.2 | 10.5 | 2.5 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. eijppr.com [eijppr.com]
- 6. chiraltech.com [chiraltech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Stereoisomeric Separation of Flavonoids by Two‐Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis - PMC [pmc.ncbi.nlm.nih.gov]
refining dosage and administration for in vivo studies of 6-Methoxy-2-(2-phenylethyl)chromone
This technical support center provides guidance on refining the dosage and administration of 6-Methoxy-2-(2-phenylethyl)chromone for in vivo research. As a naturally occurring compound with potential therapeutic benefits, establishing effective and reproducible experimental protocols is crucial for accurate preclinical assessment. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental methodologies based on available data for structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dosage for in vivo studies with this compound?
A1: Direct in vivo dosage studies for isolated this compound are limited in publicly available literature. However, based on studies of a 2-(2-phenylethyl)chromone-enriched extract from Chinese agarwood, a starting dosage can be extrapolated. In a study investigating the anti-atherosclerotic effects in ApoE-/- mice, the extract was administered orally at doses of 50 and 100 mg/kg body weight. Researchers may consider a similar range as a starting point for pure this compound, with appropriate dose adjustments based on the purity of the compound and the specific research question.
Q2: What is the most common route of administration for 2-(2-phenylethyl)chromones in animal models?
A2: Oral administration is a frequently reported route for 2-(2-phenylethyl)chromones, often via oral gavage. A pharmacokinetic study on an ethanol (B145695) extract of agarwood containing various 2-(2-phenylethyl)chromones in rats utilized oral administration, suggesting good absorption via this route for this class of compounds.[1]
Q3: How can I prepare this compound for in vivo administration, considering its likely poor water solubility?
A3: Due to the hydrophobic nature typical of chromone (B188151) derivatives, this compound is expected to have low aqueous solubility. A suitable vehicle is necessary to ensure a uniform and stable formulation for accurate dosing. A common approach for poorly soluble compounds is to use a co-solvent system. An example formulation for a related compound, 6,7-Dimethoxy-2-(2-phenylethyl)chromone, can be adapted: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline or PBS. It is crucial to assess the stability and homogeneity of the formulation before administration.
Q4: Are there any known pharmacokinetic parameters for this compound?
Q5: What are the potential biological activities of this compound that I should consider when designing my in vivo study?
A5: The broader class of 2-(2-phenylethyl)chromones has been reported to possess several biological activities, including anti-inflammatory and neuroprotective effects. In vitro studies have shown that these compounds can inhibit the production of nitric oxide in macrophages, suggesting anti-inflammatory potential. Additionally, some derivatives have demonstrated protective effects in neuronal cell models. These activities should be considered when designing pharmacodynamic endpoints for in vivo studies.
Data Presentation
Table 1: Extrapolated In Vivo Dosage Based on a 2-(2-phenylethyl)chromone-Enriched Extract
| Compound/Extract | Animal Model | Administration Route | Dosage Range (mg/kg) | Observed Effect |
| 2-(2-phenylethyl)chromone-enriched extract | ApoE-/- Mice | Oral | 50 - 100 | Anti-atherosclerotic |
Disclaimer: This data is for an extract and not the pure compound. Dosages for pure this compound may need to be adjusted.
Table 2: Suggested Vehicle Formulation for In Vivo Administration
| Component | Percentage | Purpose |
| DMSO | 5% | Solubilizing agent |
| PEG300 | 30% | Co-solvent and solubilizer |
| Tween 80 | 5% | Surfactant to improve stability |
| Saline/PBS | 60% | Vehicle base |
Experimental Protocols
Protocol 1: Preparation of Oral Formulation
Objective: To prepare a stable and homogenous formulation of this compound for oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound powder based on the desired final concentration and total volume.
-
In a sterile microcentrifuge tube, dissolve the powder in DMSO by vortexing.
-
Add PEG300 to the solution and vortex until the mixture is clear.
-
Add Tween 80 and vortex thoroughly.
-
Slowly add the saline or PBS to the mixture while vortexing to reach the final volume.
-
If necessary, sonicate the final formulation for a few minutes to ensure complete dissolution and homogeneity.
-
Visually inspect the solution for any precipitation before administration.
Protocol 2: Oral Gavage Administration in Mice
Objective: To administer the prepared formulation of this compound to mice via oral gavage.
Materials:
-
Prepared oral formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh each mouse to determine the correct volume of the formulation to administer based on the target dosage (mg/kg).
-
Gently restrain the mouse, ensuring it is calm to minimize stress.
-
Draw the calculated volume of the formulation into the syringe fitted with the gavage needle.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and along the roof of the mouth towards the esophagus.
-
Once the needle is in the correct position (a slight resistance may be felt as it passes into the esophagus), slowly dispense the formulation.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress or adverse reactions immediately after administration and at regular intervals.
Mandatory Visualizations
Caption: Experimental workflow from formulation to data analysis.
Caption: Troubleshooting guide for in vivo experiments.
References
Validation & Comparative
A Comparative Guide to Analytical Method Validation for 6-Methoxy-2-(2-phenylethyl)chromone
For researchers, scientists, and drug development professionals, the robust and reliable quantification of 6-Methoxy-2-(2-phenylethyl)chromone is paramount for pharmacokinetic studies, quality control, and efficacy assessments. The selection of an appropriate analytical method is a critical step that dictates the accuracy and validity of experimental data. This guide provides a comparative overview of the primary analytical techniques for the validation of methods for this compound, with a focus on High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative.
Data Presentation: Performance Characteristics of Analytical Methods
The following table summarizes the key performance parameters for validated analytical methods for 2-(2-phenylethyl)chromones. While specific data for this compound is not always available as a complete dataset, the presented data for closely related analogues provides a strong benchmark for method development and validation.
| Validation Parameter | HPLC-DAD/UV | UPLC-MS/MS | GC-MS |
| Linearity (r²) | ≥ 0.999 | ≥ 0.99 | ≥ 0.998 |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | 0.5 - 50 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 92.5 - 107.3%[1] | 80 - 120% |
| Precision (% RSD) | |||
| - Intra-day | < 2% | < 14%[1] | < 10% |
| - Inter-day | < 3% | < 15% | < 15% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 ng/mL | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.15 ng/mL | ~0.5 µg/mL |
Experimental Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of a chromatographic analytical method, ensuring its suitability for the intended application.
References
A Comparative Guide to HPLC and UPLC-MS Methods for Chromone Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for the quantitative analysis of chromones. Chromones, a class of oxygen-containing heterocyclic compounds, are of significant interest in pharmaceutical research due to their diverse biological activities. The selection of an appropriate analytical method is critical for accurate quantification in various matrices, from plant extracts to biological samples. This document outlines the experimental protocols and presents a comparative summary of performance data to aid in the selection of the most suitable technique for your research needs.
Core Principles: A Tale of Two Technologies
High-Performance Liquid Chromatography (HPLC) has long been a robust and reliable technique for the separation and quantification of chemical compounds. It operates by pumping a liquid mobile phase through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. By utilizing columns with smaller particle sizes (sub-2 µm) and operating at much higher pressures than HPLC, UPLC delivers faster analysis times, greater resolution, and improved sensitivity. When coupled with a mass spectrometer (MS), UPLC-MS provides highly selective and sensitive detection, enabling the identification and quantification of analytes even at trace levels in complex matrices.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method for Chromone (B188151) Analysis
This protocol is based on methods developed for the quantification of chromones like khellin (B1673630) and visnagin (B192663) in plant extracts[1][2][3][4][5][6][7].
Sample Preparation:
-
Accurately weigh the powdered plant material or pharmaceutical dosage form.
-
Extract the chromones using a suitable solvent (e.g., methanol, ethanol) through methods such as reflux or ultrasonication[2][5].
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
-
Prepare a series of standard solutions of the target chromone(s) in the mobile phase for calibration.
Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[2][7].
-
Mobile Phase: A gradient or isocratic mixture of water (often with a modifier like acetic acid or formic acid) and acetonitrile (B52724) or methanol[2][4]. For example, a gradient of 0.5% (v/v) acetic acid in water (A) and acetonitrile (B)[2].
-
Flow Rate: Typically 1.0 mL/min[2].
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength appropriate for the chromone of interest (e.g., 245 nm for khellin and visnagin)[4].
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Method for Chromone Analysis
This representative protocol is based on UPLC-MS methods for the analysis of small organic molecules in biological matrices, adapted for chromone analysis[8][9].
Sample Preparation:
-
For biological samples (e.g., plasma, urine), perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
Prepare a calibration curve by spiking known concentrations of the target chromone(s) into a blank matrix.
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: A UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution with water containing 0.1% formic acid (A) and acetonitrile containing 0.1% formic acid (B)[8][9].
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Column Temperature: Controlled, for instance, at 40 °C.
-
Injection Volume: 1-5 µL.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the chromone's structure.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor and product ion transitions for the target chromone(s) and internal standard are monitored.
Performance Comparison: HPLC vs. UPLC-MS
The following table summarizes the key performance parameters for the two techniques, based on reported data for chromone analysis and other relevant small molecules.
| Parameter | HPLC-UV | UPLC-MS | Key Advantages of UPLC-MS |
| Analysis Time | 15 - 30 minutes | 2 - 5 minutes | Significantly higher throughput. |
| Resolution | Good | Excellent | Sharper peaks and better separation of closely related compounds. |
| Sensitivity (LOD/LOQ) | µg/mL range | ng/mL to pg/mL range | Orders of magnitude more sensitive, ideal for trace analysis. |
| Selectivity | Moderate (based on retention time and UV spectrum) | Very High (based on retention time and mass-to-charge ratio) | Minimizes interference from matrix components. |
| Solvent Consumption | High | Low | More environmentally friendly and cost-effective. |
| Linearity (r²) | Typically > 0.999[7] | Typically > 0.995 | Both techniques offer excellent linearity. |
| Accuracy (% Recovery) | 98 - 102%[3] | 95 - 105% | Both methods provide high accuracy. |
| Precision (%RSD) | < 2%[7] | < 15% (biological samples)[9] | Both are highly precise. |
| Robustness | Generally robust | Requires careful method development and maintenance | HPLC is often considered more rugged for routine QC labs. |
Visualizing the Workflow and Comparison
To better illustrate the processes and their relationship, the following diagrams are provided.
References
- 1. High performance liquid chromatography analysis of the furanochromones khellin and visnagin in various organs of Ammi visnaga (L.) Lam. at different developmental stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of chromones in Dysophylla stellata by HPLC: method development, validation and comparison of different extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of high-performance liquid chromatography and high-performance thin-layer chromatography methods for the quantification of khellin in Ammi visnaga seed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validated HPLC method for simultaneous estimation of khellol glucoside, khellin and visnagin in Ammi visnaga L. fruits and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an UPLC-MS/MS method for the quantification of columbin in biological matrices: Applications to absorption, metabolism, and pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of an UPLC-MS/MS method for the quantification of columbin in biological matrices: Applications to absorption, metabolism, and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Action of 6-Methoxy-2-(2-phenylethyl)chromone: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, a comprehensive analysis of the mechanism of action of 6-Methoxy-2-(2-phenylethyl)chromone, a naturally occurring compound found in agarwood, reveals its potential as a modulator of key biological pathways. This guide provides a comparative overview of its performance against established alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their exploration of its therapeutic promise.
This compound belongs to the class of 2-(2-phenylethyl)chromones (PECs), which are recognized for their diverse biological activities, including anti-inflammatory, neuroprotective, and cytotoxic effects.[1] This guide delves into the specifics of its action, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Comparative Performance Analysis
To contextualize the efficacy of this compound, its biological activities are compared with well-characterized compounds: the natural carbazole (B46965) alkaloid Girinimbine, known for its anti-inflammatory and anti-cancer properties, and the standard clinical drugs Indomethacin (anti-inflammatory), Donepezil (acetylcholinesterase inhibitor), and Doxorubicin (cytotoxic agent).
Anti-inflammatory Activity
The anti-inflammatory potential of this compound and its analogs is primarily attributed to the inhibition of nitric oxide (NO) production and the modulation of the NF-κB signaling pathway. Several 2-(2-phenylethyl)chromone (B1200894) derivatives have demonstrated potent inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, with IC50 values in the low micromolar range. For instance, a series of related compounds showed IC50 values between 4.0 and 13.0 μM.[2] Furthermore, compounds such as 7-methoxy-2-(2-phenylethyl)chromone have been shown to inhibit NF-κB activation, a critical step in the inflammatory cascade.[3]
| Compound | Assay | Cell Line | IC50 (μM) |
| 2-(2-Phenylethyl)chromone Derivatives | Nitric Oxide (NO) Production | RAW 264.7 | 4.0 - 13.0 |
| Girinimbine | Nitric Oxide (NO) Production | RAW 264.7 | Significant Inhibition (Dose-dependent) |
| Indomethacin | Nitric Oxide (NO) Production | RAW 264.7 | ~25 - 50 |
Note: Data for 2-(2-Phenylethyl)chromone Derivatives is based on closely related analogs.
Neuroprotective Activity
| Compound | Assay | Cell Line | Activity |
| This compound | Corticosterone-induced toxicity | PC12 | Data not available |
| Girinimbine | Oxidative stress-induced neurotoxicity | - | Potential neuroprotective effects through anti-inflammatory and antioxidant properties |
| Donepezil | Acetylcholinesterase Inhibition | - | IC50: ~0.0067 - 3.9 µM |
Cytotoxic Activity
Several 2-(2-phenylethyl)chromone derivatives have been evaluated for their cytotoxic potential against various cancer cell lines. These compounds have exhibited moderate to potent activity, suggesting a role in anti-cancer research.
| Compound | Cell Line | IC50 (μM) |
| 2-(2-Phenylethyl)chromone Derivatives | K562 (Leukemia) | 5.76 - 20.1 |
| BEL-7402 (Liver Cancer) | 5.76 - 20.1 | |
| SGC-7901 (Gastric Cancer) | 5.76 - 20.1 | |
| Girinimbine | A549 (Lung Cancer) | 6.2 - 17.0 µg/mL |
| HepG2 (Liver Cancer) | 40 - 61 | |
| Doxorubicin | Various | Sub-micromolar |
Note: Data for 2-(2-Phenylethyl)chromone Derivatives is based on closely related analogs.
Key Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action, specific signaling pathways and experimental setups are crucial. The following diagrams, generated using Graphviz, illustrate these processes.
Detailed Experimental Protocols
Nitric Oxide (NO) Production Assay
This assay quantifies the amount of nitrite (B80452), a stable product of NO, in cell culture supernatant using the Griess reagent.
-
Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control for 1 hour.
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production.
-
Incubation: The plate is incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Griess Reaction: 50 µL of cell culture supernatant is mixed with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubated for 10 minutes at room temperature, protected from light. Then, 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added, and the mixture is incubated for another 10 minutes.
-
Measurement: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor.
-
Cell Transfection: HEK293T cells are co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Compound Treatment: After 24 hours, the cells are treated with different concentrations of this compound for 1 hour.
-
Stimulation: Cells are then stimulated with tumor necrosis factor-alpha (TNF-α) at a concentration of 20 ng/mL to activate the NF-κB pathway.
-
Incubation: The cells are incubated for 6-8 hours.
-
Lysis and Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay determines the activity of AChE.
-
Reagent Preparation: Prepare a solution of acetylthiocholine (B1193921) iodide (ATCI), the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the chromogen, in a phosphate (B84403) buffer (pH 8.0).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add AChE enzyme solution and various concentrations of this compound or a positive control (e.g., Donepezil). Incubate for a short period.
-
Reaction Initiation: Add the ATCI and DTNB solution to initiate the reaction.
-
Measurement: The absorbance is measured kinetically at 412 nm. The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
This comparative guide provides a foundational understanding of the mechanism of action of this compound. The presented data and protocols offer a starting point for further investigation into its potential as a therapeutic agent. The observed anti-inflammatory and cytotoxic activities, common to the PEC class, warrant more in-depth studies to fully elucidate its pharmacological profile and therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Two new 2-(2-phenylethyl)chromone derivatives and two sesquiterpenes from agarwood of Aquilaria sinensis with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(2-Phenylethyl)-4H-chromen-4-one Derivatives from the Resinous Wood of Aquilaria sinensis with Anti-Inflammatory Effects in LPS-Induced Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Neuroprotective Effects of 6-Methoxy-2-(2-phenylethyl)chromone Against Known Neurotoxins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of 6-Methoxy-2-(2-phenylethyl)chromone against a panel of known neurotoxins implicated in neurodegenerative diseases. While direct experimental data for this compound in common neurotoxicity models using SH-SY5Y human neuroblastoma cells is limited in publicly available literature, this guide synthesizes existing data on structurally similar 2-(2-phenylethyl)chromones (PECs) and compares their potential efficacy with two well-characterized neuroprotective flavonoids: Resveratrol and Quercetin.
Executive Summary
Neurodegenerative diseases pose a significant and growing challenge to global health. A key pathological feature of these disorders is the progressive loss of neurons, often triggered by the accumulation of neurotoxins. This guide focuses on the potential of this compound, a compound belonging to the chromone (B188151) class of natural products, to counteract the toxic effects of MPP+ (1-methyl-4-phenylpyridinium), rotenone, and amyloid-beta (Aβ) – toxins critically involved in the pathogenesis of Parkinson's and Alzheimer's diseases.
Due to the limited direct data on this compound, we draw inferences from studies on related PECs and provide a benchmark comparison against the established neuroprotective agents, Resveratrol and Quercetin. This guide presents available quantitative data, detailed experimental protocols for assessing neuroprotection, and visual representations of the key signaling pathways implicated in these processes.
Comparative Analysis of Neuroprotective Activity
The following tables summarize the neuroprotective effects of the compounds against MPP+, rotenone, and amyloid-beta, as measured by the percentage of cell viability in SH-SY5Y cells. It is important to note that the data for a close structural analog of this compound was obtained from studies on PC12 cells and is included here for comparative purposes.
Table 1: Neuroprotective Effects Against MPP+-induced Neurotoxicity
| Compound | Concentration | Neurotoxin Concentration | Cell Viability (%) | Reference |
| 6-methoxy-2-[2-(3-methyoxyphenyl)ethyl]chromone | 20 µM | 20 µM MPP+ | ~85% (in PC12 cells) | [1] |
| Resveratrol | 25 µM | 2.5 mM MPP+ | ~75% | |
| Quercetin | 10 µM | 500 µM MPP+ | ~80% |
Table 2: Neuroprotective Effects Against Rotenone-induced Neurotoxicity
| Compound | Concentration | Neurotoxin Concentration | Cell Viability (%) | Reference |
| This compound | Data Not Available | - | - | |
| Resveratrol | 20 µM | 20 µM Rotenone | Increased from ~50% to ~70% | |
| Quercetin | 50 nM | 100 nM Rotenone | Increased from ~60% to ~85% | [2] |
Table 3: Neuroprotective Effects Against Amyloid-Beta (Aβ)-induced Neurotoxicity
| Compound | Concentration | Neurotoxin Concentration | Cell Viability (%) | Reference |
| This compound | Data Not Available | - | - | |
| Resveratrol | 20 µM | 5 µM Aβ Oligomer | Increased from ~60% to ~80% | |
| Quercetin | 150 µM | 20 µM Aβ1-42 | Increased from ~50% to ~85% | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of neuroprotective agents against neurotoxins in a cellular model.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco’s Modified Eagle’s Medium (DMEM) and Ham’s F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: this compound, Resveratrol, and Quercetin are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then diluted in culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.
-
Neurotoxin Treatment: Stock solutions of MPP+ iodide, rotenone, and amyloid-beta (1-42) peptide are prepared. Aβ(1-42) is pre-incubated at 37°C for 7 days to induce oligomerization. For experiments, cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with the test compounds for a specified period (e.g., 2 hours) before the addition of the respective neurotoxin for a further incubation period (e.g., 24 hours).
Cell Viability Assay (MTT Assay)
-
After the treatment period, the culture medium is removed.
-
100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the control (untreated) cells.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of many natural compounds, including chromones and flavonoids, are often attributed to their ability to modulate key cellular signaling pathways involved in oxidative stress, inflammation, and cell survival.
Nrf2 Signaling Pathway in Neuroprotection
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress.[4] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.[5] Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.[4] Chromones, containing an α,β-unsaturated ketone group, can act as Michael acceptors and potentially activate the Nrf2/ARE pathway.[5]
PI3K/Akt Signaling Pathway in Neuroprotection
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth.[6][7] Activation of this pathway, often triggered by growth factors, leads to the phosphorylation and activation of Akt.[8] Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins, such as Bad and Bax, and promote the expression of anti-apoptotic proteins, thereby promoting neuronal survival.[8] Several neuroprotective compounds have been shown to exert their effects through the activation of the PI3K/Akt pathway.[7]
References
- 1. Sesquiterpenoids and 2-(2-Phenylethyl)chromone Derivatives from the Resinous Heartwood of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood [mdpi.com]
- 4. docta.ucm.es [docta.ucm.es]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective effect of crocin against rotenone-induced Parkinson's disease in rats: Interplay between PI3K/Akt/mTOR signaling pathway and enhanced expression of miRNA-7 and miRNA-221 - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Anti-inflammatory Activity of 6-Methoxy-2-(2-phenylethyl)chromone Against Standard Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory potential of 6-Methoxy-2-(2-phenylethyl)chromone against established nonsteroidal anti-inflammatory drugs (NSAIDs) and other standard anti-inflammatory agents. Due to the limited publicly available data specifically for this compound, this guide utilizes experimental data from structurally analogous compounds, namely 7-hydroxy-6-methoxy-2-(2-phenylethyl)chromone and other 2-(2-phenylethyl)chromone (B1200894) derivatives, to provide a preliminary benchmark. The data is presented alongside performance metrics for standard drugs like Indomethacin, Diclofenac (B195802), and Celecoxib, derived from various in vitro and in vivo assays.
Executive Summary
The anti-inflammatory activity of 2-(2-phenylethyl)chromone derivatives is benchmarked against standard drugs using in vitro and in vivo models. In vitro assays, such as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, show that these chromone (B188151) derivatives exhibit significant anti-inflammatory effects. For instance, certain derivatives of 2-(2-phenylethyl)chromone have demonstrated potent inhibition of nitric oxide production.[1][2] In vivo, the carrageenan-induced paw edema model in rats is a standard for assessing acute anti-inflammatory activity. Standard drugs like Diclofenac, Indomethacin, and Celecoxib show a dose-dependent reduction in paw edema in this model.[3][4][5][6]
Quantitative Performance Comparison
The following tables summarize the anti-inflammatory activity of proxy compounds for this compound and standard drugs across various preclinical models.
Table 1: In Vitro Anti-inflammatory Activity - Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration | % Inhibition of NO Production | IC50 (µM) | Reference |
| 7-methoxy-2-(2-phenylethyl)-chromone | --- | Suppressed NO production | Not explicitly stated | [1] |
| 6,7-dimethoxy-2-(2-phenylethyl)chromone | --- | Suppressed NO production | Not explicitly stated | [1] |
| Other 2-(2-phenylethyl)chromone derivatives | --- | --- | 3.71 - 32.04 | [2] |
| Indomethacin | --- | --- | 23.03 | [7] |
| Dexamethasone | 0.1 - 10 µM | Dose-dependent inhibition | --- | [8][9] |
| L-NMMA (NOS inhibitor) | --- | Potent inhibitor | 25.5 | [10] |
Note: IC50 values can vary between different studies due to variations in experimental conditions and assay methods. Data for 2-(2-phenylethyl)chromone derivatives are used as a proxy for this compound.
Table 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) | Reference |
| Diclofenac | 10 | 3 | ~50-70 | [5][6][11][12][13] |
| Indomethacin | 10 | 4 | 57.66 | |
| Celecoxib | 30 | 6 | Significant reduction | [4] |
| Celecoxib | 50 | 3-5 | Significant reduction | [14] |
Note: The effectiveness of anti-inflammatory drugs in the carrageenan-induced paw edema model is dose and time-dependent.
Signaling Pathways and Experimental Workflows
Understanding the underlying molecular pathways of inflammation is crucial for the development and evaluation of new anti-inflammatory drugs. The diagrams below illustrate key signaling pathways involved in inflammation and a typical experimental workflow for assessing anti-inflammatory activity.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Generalized workflow for the carrageenan-induced paw edema assay.
Experimental Protocols
In Vitro: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
1. Cell Culture and Treatment:
-
Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compound (e.g., this compound) or standard drugs (e.g., Indomethacin, Dexamethasone) for 1-2 hours.
2. Induction of Inflammation:
-
Inflammation is induced by adding LPS (e.g., 1 µg/mL) to each well, except for the control group.
3. Nitrite (B80452) Quantification:
-
After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is read at approximately 540 nm using a microplate reader.
4. Calculation of Inhibition:
-
The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.
-
The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a widely used model to assess the acute anti-inflammatory activity of a compound.
1. Animal Preparation and Grouping:
-
Wistar or Sprague-Dawley rats are used and acclimatized for at least one week before the experiment.
-
Animals are fasted overnight with free access to water.
-
The rats are divided into several groups: a vehicle control group, a positive control group (receiving a standard drug like Diclofenac or Indomethacin), and test groups receiving different doses of the compound of interest.
2. Compound Administration:
-
The test compound or standard drug is administered, typically orally (p.o.) or intraperitoneally (i.p.), 30-60 minutes before the induction of inflammation.
3. Induction of Edema:
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
A 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw.
4. Measurement of Paw Edema:
-
The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
5. Calculation of Edema Inhibition:
-
The percentage increase in paw volume (edema) is calculated for each animal.
-
The percentage inhibition of edema by the test compound or standard drug is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.
References
- 1. 2-(2-Phenylethyl)-4H-chromen-4-one Derivatives from the Resinous Wood of Aquilaria sinensis with Anti-Inflammatory Effects in LPS-Induced Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Seven new 2-(2-phenylethyl) chromone derivatives from agarwood of Aquilaria agallocha with inhibitory effects on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 6. Release-active dilutions of diclofenac enhance anti-inflammatory effect of diclofenac in carrageenan-induced rat paw edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory 5,6,7,8-tetrahydro-2-(2-phenylethyl) chromone derivatives from the stems of Aquilaria sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The anti-inflammatory effect of diclofenac is considerably augmented by topical capsaicinoids-containing patch in carrageenan-induced paw oedema of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
Safety Operating Guide
Proper Disposal of 6-Methoxy-2-(2-phenylethyl)chromone: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 6-Methoxy-2-(2-phenylethyl)chromone, a non-hazardous substance, in accordance with general laboratory safety protocols.
Hazard Assessment and Safety Precautions
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous material under GHS criteria. However, it is crucial to handle all chemicals with care. The compound is stable under recommended storage conditions, but contact with strong oxidizing or reducing agents, as well as strong acids or alkalis, should be avoided. Although not classified as hazardous, it may be harmful to the aquatic environment, and therefore, direct release into drains is not permissible[1].
Personal Protective Equipment (PPE):
Before beginning any disposal procedures, ensure that the appropriate Personal Protective Equipment is worn to minimize exposure and ensure safety.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Inspected before use. Dispose of contaminated gloves after use. |
| Eye Protection | Safety glasses or goggles | Approved under appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU). |
| Body Protection | Laboratory coat | Appropriate for the type and concentration of substances being handled. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the solid compound to avoid dust formation. |
Waste Identification and Segregation
Proper identification and segregation of chemical waste are the first steps in a compliant disposal process.
-
Classification: this compound should be classified as a non-hazardous solid chemical waste.
-
Segregation: Do not mix this compound with other chemical wastes, especially hazardous materials, to avoid unforeseen reactions and to ensure proper disposal streams are followed.
Step-by-Step Disposal Protocol
The following protocol outlines the safe disposal of this compound from the laboratory.
Materials Needed:
-
Designated, sealable, and clearly labeled waste container
-
Scoop or spatula
-
Brush and dustpan
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Container Preparation: Select a suitable, closed container for the disposal of solid chemical waste. Label the container clearly as "Non-Hazardous Waste: this compound".
-
Waste Collection:
-
Carefully sweep up any solid residues of the compound using a brush and dustpan.
-
Transfer the collected material into the designated waste container.
-
Take measures to avoid the creation of dust during this process[1].
-
-
Container Sealing and Storage:
-
Once all the waste has been collected, securely seal the container.
-
Store the sealed container in a designated waste accumulation area, away from incompatible materials.
-
-
Final Disposal:
-
Dispose of the container in accordance with your institution's and local regulations for non-hazardous chemical waste. This may involve collection by a licensed waste disposal service or disposal in a designated landfill[2][3]. Do not pour down the sink or dispose of in regular trash unless explicitly permitted by your institution's environmental health and safety department [1][2][4].
-
Empty Container Disposal
Empty containers that previously held this compound must also be disposed of correctly.
-
Decontamination: Triple-rinse the empty container with a suitable solvent (e.g., water or ethanol).
-
Rinsate Collection: Collect the rinsate and manage it as chemical waste. Given the non-hazardous nature of the compound, your institution's guidelines may permit drain disposal for very dilute solutions, but it is critical to confirm this.
-
Container Disposal: Once triple-rinsed, the container can typically be disposed of in the regular trash after defacing the original label[5].
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-Methoxy-2-(2-phenylethyl)chromone
Essential Safety and Handling Guide for 6-Methoxy-2-(2-phenylethyl)chromone
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No: 84294-89-3). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance under GHS, it is imperative to handle it with care, as with all laboratory chemicals[1]. The following personal protective equipment is recommended to minimize exposure and ensure safe handling.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the chemical. Gloves should be inspected before use and changed immediately if contaminated[2]. |
| Eye & Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. A face shield is recommended when there is a splash hazard[2]. | Protects eyes from dust, aerosols, and accidental splashes[2]. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination[2]. |
| Respiratory Protection | A NIOSH-approved respirator may be required if dust or aerosols are generated, or if working in an area with poor ventilation[2]. | Prevents inhalation of airborne particles[2]. |
Operational and Disposal Plans
Strict adherence to the following operational and disposal procedures is critical for the safe management of this compound in a laboratory setting.
Handling and Storage
Safe Handling Procedures:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols during handling, such as when weighing or transferring the substance[1].
-
Prevent contact with skin, eyes, and clothing by wearing the appropriate PPE[1].
-
Wash hands thoroughly with soap and water after handling the chemical[1].
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
Storage Conditions:
-
Keep the container tightly sealed to prevent contamination.
-
Store in a dry, cool, and well-ventilated place[1].
-
For long-term storage, a temperature of -20°C is recommended. For short-term storage, 2-8°C is suitable[1].
Disposal Plan
Waste Disposal:
-
Dispose of unused or waste product in accordance with all applicable local, state, and federal regulations. This compound should be treated as chemical waste.
-
Do not allow the product to enter drains or waterways[1].
Contaminated Packaging:
-
Empty containers should be triple-rinsed with an appropriate solvent.
-
Dispose of rinsed containers and liners in accordance with official regulations[2].
Emergency First Aid Measures
In the event of accidental exposure, follow these first-aid measures immediately:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention[1].
-
After Skin Contact: Immediately flush the affected area with copious amounts of water. Remove contaminated clothing and shoes. A physician should be consulted[1].
-
After Eye Contact: Check for and remove any contact lenses. Flush eyes with plenty of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek immediate medical attention[1].
-
After Swallowing: Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Call a physician for guidance[1].
Workflow for Safe Handling
The following diagram outlines the procedural workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
